molecular formula C36H54O13 B12361182 16-Anhydro Digitalin

16-Anhydro Digitalin

Cat. No.: B12361182
M. Wt: 694.8 g/mol
InChI Key: ZDSODPJBPQPOSB-KWSNVAPDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one has been reported in Adenium obesum with data available.

Properties

Molecular Formula

C36H54O13

Molecular Weight

694.8 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C36H54O13/c1-17-30(49-32-28(41)27(40)26(39)24(15-37)48-32)31(44-4)29(42)33(46-17)47-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(38)45-16-18/h9,13,17,19-20,22-24,26-33,37,39-43H,5-8,10-12,14-16H2,1-4H3/t17-,19-,20+,22+,23-,24-,26-,27+,28-,29-,30+,31-,32+,33+,34+,35-,36+/m1/s1

InChI Key

ZDSODPJBPQPOSB-KWSNVAPDSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC=C5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC=C5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

Methodological & Application

Application Notes & Protocols: Quantification of 16-Anhydro Digitalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Anhydro Digitalin is a potential metabolite or derivative of Digitalin, a cardiac glycoside. The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established analytical techniques for related cardiac glycosides, such as digoxin and digitoxin, and provide a robust framework for the development and validation of a specific assay for this compound.

Analytical Method: LC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the quantification of drugs and their metabolites in complex biological fluids.[1][2] This method offers high sensitivity and selectivity, which is essential for accurately measuring the low concentrations of cardiac glycosides and their derivatives often found in clinical and preclinical samples.[3][4]

Sample Preparation

The effective preparation of biological samples is critical for reliable LC-MS/MS analysis.[1][3] Solid Phase Extraction (SPE) is a widely used technique for the extraction and purification of cardiac glycosides from matrices like plasma, serum, and urine.[1]

Protocol: Solid Phase Extraction (SPE) of this compound from Human Plasma

  • Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the SPE cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: To 500 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled analog of this compound) and 500 µL of 0.1% formic acid in water. Vortex for 10 seconds. Load the entire sample onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Reversed-phase HPLC with a C18 column is commonly employed for the separation of cardiac glycosides.[1] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acid modifier (e.g., formic acid) is typically used to achieve optimal separation.

Protocol: HPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

Tandem Mass Spectrometry

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

Protocol: MS/MS Detection

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • MRM Transitions (Hypothetical):

    • This compound: [M+H]+ → Product Ion 1, [M+H]+ → Product Ion 2

    • Internal Standard: [M+H]+ → Product Ion

  • Collision Energy: Optimized for each transition

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described LC-MS/MS method for the analysis of this compound. These values are based on typical performance characteristics observed for the analysis of related cardiac glycosides.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) spe Solid Phase Extraction (SPE) sample->spe Sample Preparation lc HPLC Separation spe->lc Injection ms MS/MS Detection lc->ms Ionization data Data Analysis & Quantification ms->data Signal Acquisition

Caption: Experimental workflow for this compound quantification.

Plausible Metabolic Pathway

metabolic_pathway digitalin Digitalin anhydro_digitalin This compound digitalin->anhydro_digitalin Dehydration (-H2O at C16)

Caption: Plausible metabolic formation of this compound.

References

Application Notes and Protocols for Measuring Na+/K+-ATPase Inhibition by 16-Anhydro Digitalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na+/K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. Due to its critical physiological role, the Na+/K+-ATPase is a key target for a class of drugs known as cardiac glycosides. These compounds, originally derived from plants like Digitalis purpurea (foxglove), are potent inhibitors of the pump and have been used for centuries to treat heart conditions.

16-Anhydro Digitalin is a cardiac glycoside belonging to the digitalis group of compounds. While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized digitalis compounds, such as digoxin and digitoxin, suggests it is a potent inhibitor of the Na+/K+-ATPase. This document provides detailed methodologies to characterize the inhibitory effects of this compound on Na+/K+-ATPase activity.

Mechanism of Action and Signaling Pathways

Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. In cardiac myocytes, this increase in calcium concentration enhances the force of contraction, which is the basis of the therapeutic effect of these drugs in heart failure.

Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer. The binding of cardiac glycosides can initiate a cascade of intracellular signaling events independent of changes in ion concentrations.[1][2] This signaling pathway often involves the interaction of the Na+/K+-ATPase with neighboring proteins like Src kinase, leading to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the Ras/Raf/MAPK pathway.[1][2] This can influence various cellular processes, including gene expression, cell growth, and proliferation.

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 16_Anhydro_Digitalin This compound NKA Na+/K+-ATPase 16_Anhydro_Digitalin->NKA Inhibition Src Src NKA->Src Activation ROS ROS NKA->ROS Ca2_increase ↑ [Ca2+]i NKA->Ca2_increase via Na+ accumulation & NCX inhibition EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (Cell Growth, Proliferation) ERK->Gene_Expression Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_cellular Phase 2: Cellular Activity cluster_signaling Phase 3: Signaling Pathway Analysis A1 Prepare this compound Stock Solution A2 Biochemical Assay (Pi Release) A1->A2 A3 Determine IC50 Value A2->A3 B1 Cell-Based Assay (86Rb+ Uptake) A3->B1 B2 Confirm Cellular IC50 B1->B2 B3 Measure Intracellular Na+ and Ca2+ B2->B3 C1 Western Blot for p-Src, p-ERK B2->C1 C2 Assess Downstream Gene Expression (qPCR) C1->C2

References

Application Notes and Protocols for 16-Anhydro Digitalin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for conducting cell culture experiments with 16-Anhydro Digitalin, a cardiac glycoside with potential applications in cancer research. Due to the limited availability of specific data for this compound, information from its close analogue, Digitoxin, is used as a proxy to guide experimental design and interpretation. All protocols are intended for research purposes only.

Introduction to this compound

This compound is a cardenolide, a type of steroid found in plants of the Digitalis genus. Like other cardiac glycosides, its primary cellular target is the Na+/K+-ATPase pump. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[1][2] This disruption of ion homeostasis can trigger a variety of downstream signaling events, leading to effects such as cell cycle arrest and apoptosis, making it a compound of interest for cancer therapy.[1][2][3]

Mechanism of Action

The binding of this compound to the Na+/K+-ATPase initiates a signaling cascade that can induce apoptosis through multiple pathways. This includes the activation of caspases and the upregulation of Fas Ligand (FasL), which engages the extrinsic apoptosis pathway.[4] Furthermore, cardiac glycosides have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.[5][6]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 16_Anhydro_Digitalin This compound NaK_ATPase Na+/K+-ATPase 16_Anhydro_Digitalin->NaK_ATPase Inhibition Na_ion_in Increased Intracellular Na+ Na_Ca_Exchanger Na+/Ca2+ Exchanger Ca_ion_in Increased Intracellular Ca2+ Na_Ca_Exchanger->Ca_ion_in Na_ion_in->Na_Ca_Exchanger Altered Gradient Calcineurin Calcineurin Ca_ion_in->Calcineurin Activation Caspases Caspases Ca_ion_in->Caspases Activation NFAT NF-AT Calcineurin->NFAT Activation FasL_Gene FasL Gene NFAT->FasL_Gene Transcription Apoptosis Apoptosis Caspases->Apoptosis FasL_Gene->Apoptosis Induction of Extrinsic Pathway

Caption: Simplified signaling pathway of this compound. (Within 100 characters)

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Digitoxin in various cancer cell lines. This data can be used as a reference for designing dose-response experiments with this compound.

Table 1: IC50 Values of Digitoxin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
K-562Leukemia6.4 ± 0.4[3]
TK-10Renal Adenocarcinoma3[3][7]
MCF-7Breast Adenocarcinoma33[3]
T-ALLT-cell Acute Lymphoblastic Leukemia~10-100[8]
B-precursor ALLB-cell Precursor Acute Lymphoblastic Leukemia~10-100[8]
AMLAcute Myeloid Leukemia~100-1000[8]
CLLChronic Lymphocytic Leukemia>1000[8]

Experimental Protocols

General Cell Culture

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks, plates, and other sterile plasticware

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintain cells in T-75 flasks in a humidified incubator.

  • For subculturing, aspirate the old medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension.

  • Seed new flasks or plates at the desired density. For experiments, seed cells in 96-well, 24-well, or 6-well plates depending on the assay.

Preparation of this compound Stock Solution

Note: The solubility of this compound should be experimentally determined. As a starting point, Dimethyl Sulfoxide (DMSO) is often a suitable solvent for cardiac glycosides.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

  • When preparing working solutions, dilute the stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat with serial dilutions of this compound Incubate_24h->Treat_Cells Incubate_48h Incubate 48-72 hours Treat_Cells->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: MTT assay workflow for cytotoxicity assessment. (Within 100 characters)

Materials:

  • Cells seeded in a 96-well plate (1 x 10^4 cells/well)

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells seeded in 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle progression.

Materials:

  • Cells seeded in 6-well plates

  • This compound

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Signaling Pathway Analysis

To investigate the effect of this compound on specific signaling pathways, Western blotting can be performed to assess the phosphorylation status and total protein levels of key signaling molecules.

Cell_Treatment Treat cells with This compound Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification (e.g., BCA assay) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot (Transfer to membrane) SDS_PAGE->Western_Blot Blocking Blocking Western_Blot->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-p-ERK, anti-ERK) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Detection (Chemiluminescence) Secondary_Antibody->Detection Analysis Analysis Detection->Analysis

Caption: Western blot workflow for signaling pathway analysis. (Within 100 characters)

Key proteins to investigate:

  • MAPK/ERK Pathway: p-ERK, ERK, p-MEK, MEK

  • PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR

  • Apoptosis-related proteins: Caspase-3, PARP, Bcl-2, Bax, FasL

By following these protocols, researchers can effectively investigate the cellular and molecular effects of this compound and evaluate its potential as a therapeutic agent.

References

Preparation of 16-Anhydro Digitalin Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 16-Anhydro Digitalin, a cardiac glycoside used in pharmacological research. Due to the compound's potential toxicity, adherence to strict safety protocols is imperative. This guide outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for storage to ensure solution stability and integrity for experimental use.

Introduction

This compound is a derivative of digitalin, a cardiac glycoside historically sourced from the foxglove plant (Digitalis purpurea). Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the cellular Na+/K+-ATPase pump.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to a rise in intracellular calcium concentration. The elevated calcium levels enhance myocardial contractility.[1] Beyond its cardiotonic effects, there is growing interest in the potential anticancer activities of cardiac glycosides.[2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.

Materials and Equipment

2.1. Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

  • Respiratory protection (e.g., N95 or higher, as determined by institutional safety assessment)

2.2. Reagents:

  • This compound powder (CAS: 7044-34-0)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Ethanol (EtOH), 200 proof, molecular biology grade

  • Sterile, nuclease-free water

2.3. Equipment:

  • Calibrated analytical balance

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • Sonicator bath

  • Sterile, conical-bottom polypropylene or glass vials for storage

  • Calibrated micropipettes and sterile, filtered pipette tips

Safety Precautions

WARNING: this compound is a potent cardiac glycoside and should be handled with extreme caution. It is classified as highly toxic. All handling of the powdered form and concentrated solutions should be performed in a designated area, preferably within a chemical fume hood or a powder containment hood, to avoid inhalation of airborne particles. Avoid contact with skin and eyes. In case of accidental exposure, wash the affected area immediately with copious amounts of water and seek medical attention. Dispose of all contaminated materials and waste in accordance with institutional and local regulations for hazardous chemical waste.

Stock Solution Preparation Protocol

The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions to working concentrations for various cellular assays.

4.1. Pre-aliquoting the Solvent:

  • In a laminar flow hood, dispense the required volume of anhydrous DMSO into a sterile vial.

  • Allow the DMSO to equilibrate to room temperature before use.

4.2. Weighing the Compound:

  • Tare a sterile, empty vial on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound powder directly into the tared vial. Record the exact weight.

4.3. Solubilization:

  • Add the pre-aliquoted, room temperature DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.[3]

  • Visually inspect the solution to ensure complete dissolution and absence of particulates.

4.4. Aliquoting and Storage:

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene or glass vials. This minimizes freeze-thaw cycles which can degrade the compound.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), store at -20°C.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 7044-34-0[3]
Molecular Formula C36H54O13[3]
Molecular Weight 694.81 g/mol [3]
Appearance White to off-white powder
Storage (Powder) -20°C, sealed, in a dry, ventilated environment

Table 2: Stock Solution Preparation Guide

The following table provides the required volume of DMSO to prepare 1 mM, 5 mM, and 10 mM stock solutions from 1 mg, 5 mg, or 10 mg of this compound powder.[3]

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM 1 mg1.4392 mL
5 mg7.1962 mL
10 mg14.3924 mL
5 mM 1 mg0.2878 mL
5 mg1.4392 mL
10 mg2.8785 mL
10 mM 1 mg0.1439 mL
5 mg0.7196 mL
10 mg1.4392 mL

Table 3: Recommended Storage Conditions for Stock Solutions

Storage TemperatureMaximum Storage Duration
-20°C 1 month
-80°C 6 months

Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage A Weigh this compound Powder B Add Anhydrous DMSO A->B Accurate Mass C Vortex to Dissolve B->C Appropriate Volume D Sonicate if Necessary C->D Incomplete Dissolution E Visually Confirm Dissolution C->E Complete Dissolution D->E F Aliquot into Single-Use Vials E->F G Store at -20°C or -80°C F->G Label Clearly

Caption: Workflow for preparing this compound stock solutions.

Diagram 2: Signaling Pathway of Cardiac Glycosides

Cardiac glycosides, including this compound, exert their effects by inhibiting the Na+/K+-ATPase, which leads to a cascade of downstream signaling events.

G CG This compound NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Reduced Na+ Efflux NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR Ca_release ↑ Ca2+ Release SR->Ca_release Contractility ↑ Myocardial Contractility Ca_release->Contractility

Caption: Simplified signaling pathway of this compound.

Conclusion

This application note provides a comprehensive guide for the safe and effective preparation of this compound stock solutions for research purposes. By following these protocols, researchers can ensure the quality and consistency of their experimental reagents, leading to more reliable and reproducible data. The inherent toxicity of this compound necessitates strict adherence to the outlined safety procedures.

References

Troubleshooting & Optimization

Stability issues of 16-Anhydro Digitalin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 16-Anhydro Digitalin in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound solutions?

For optimal stability, it is recommended to prepare stock solutions of this compound and aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). When preparing solutions, it is best to use them fresh whenever possible.

Q2: In which solvents is this compound soluble?

Q3: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Solutions with acidic or alkaline pH can lead to hydrolysis of the glycosidic bonds.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to light, particularly UV light, may cause photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Repeated Freeze-Thaw Cycles: These can lead to the degradation of the compound.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions before each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV) before use.
Loss of biological activity Chemical degradation of this compound in the experimental buffer.Ensure the pH of the experimental buffer is within a stable range for this compound (ideally near neutral, unless the experimental design requires otherwise). Protect the solution from light by using amber vials or covering the container with aluminum foil. Perform experiments at a controlled and appropriate temperature.
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. Refer to the "Experimental Protocols" section for a general procedure on forced degradation studies.
Precipitation of the compound in solution Poor solubility or exceeding the solubility limit in the chosen solvent.Consult the solubility data for this compound. Consider using a co-solvent system if compatible with the experimental design. Ensure the solution is properly mixed and solubilized, gentle warming and sonication may aid in dissolution.

Quantitative Data on Stability

Quantitative stability data for this compound is not extensively available in the public domain. However, studies on closely related cardiac glycosides, such as digitoxin, can provide insights into its potential degradation profile.

Table 1: Acid Hydrolysis of Digitoxin at 37°C

Time (minutes)% Digitoxin Remaining (pH 1)Degradation Products Identified
1038.6%Digitoxigenin-bis-digitoxoside, Digitoxigenin-mono-digitoxoside, Digitoxigenin
605.9%Digitoxigenin-bis-digitoxoside, Digitoxigenin-mono-digitoxoside, Digitoxigenin

Data is illustrative and based on studies of digitoxin, a structurally similar cardiac glycoside. This information should be used as a guide, and specific stability studies for this compound are recommended.

Experimental Protocols

1. Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following is a general protocol that should be adapted and optimized for this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API) Solution Prepare Solution (e.g., 1 mg/mL in Methanol:Water) API->Solution Thermal Thermal Degradation (Solid & Solution, e.g., 60°C, 48h) API->Thermal Photo Photolytic Degradation (Solid & Solution, ICH Q1B) API->Photo Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, 24h) Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT, 24h) Solution->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT, 24h) Solution->Oxidation Solution->Thermal Solution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradants (MS, NMR) HPLC->Characterize

Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as methanol:water (1:1 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose both the solid powder and the stock solution to a temperature of 60°C for 48 hours.

    • Photolytic Degradation: Expose both the solid powder and the stock solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

    • Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.

    • Characterize any significant degradation products using mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

2. Stability-Indicating HPLC Method (Example)

The following is an example of an HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound. This method is based on a validated method for a related cardiac glycoside and will require optimization and validation for this compound.

Table 2: Example HPLC Parameters

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30°C
Injection Volume 20 µL

Signaling Pathways

Cardiac glycosides, including this compound, are known to primarily exert their biological effects through the inhibition of the Na⁺/K⁺-ATPase pump located in the cell membrane. This inhibition triggers a cascade of downstream signaling events.

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus CG This compound NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Src Src NaK_ATPase->Src Activates Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Src->EGFR Transactivates ROS ↑ ROS Src->ROS Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger Transcription Gene Transcription Ca_in->Transcription DDR DNA Damage Response ROS->DDR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription DDR->Transcription

Signaling pathways affected by cardiac glycosides like this compound.

Pathway Description:

  • Inhibition of Na⁺/K⁺-ATPase: this compound binds to and inhibits the Na⁺/K⁺-ATPase pump.

  • Increased Intracellular Ions: This inhibition leads to an increase in intracellular sodium (Na⁺), which in turn causes an increase in intracellular calcium (Ca²⁺) through the Na⁺/Ca²⁺ exchanger.

  • Activation of Signaling Cascades: The binding of the cardiac glycoside to Na⁺/K⁺-ATPase can also trigger intracellular signaling cascades independent of ion concentration changes. This includes the activation of Src kinase, which can transactivate the Epidermal Growth Factor Receptor (EGFR).

  • Downstream Pathways: Activation of EGFR leads to the stimulation of downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

  • Reactive Oxygen Species (ROS) and DNA Damage Response: Cardiac glycoside binding can also lead to an increase in reactive oxygen species (ROS), which can induce a DNA Damage Response (DDR).

  • Cellular Effects: These signaling events ultimately converge on the nucleus to regulate gene transcription, affecting various cellular processes including cell growth, proliferation, and apoptosis.

Troubleshooting cell viability issues in 16-Anhydro Digitalin assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 16-Anhydro Digitalin in cell-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, focusing on unexpected cell viability outcomes.

Issue: Higher than expected cell viability or no observable effect.

Possible Cause Recommended Action
Sub-optimal concentration of this compound. The potency of cardiac glycosides can vary significantly between cell lines. We recommend performing a dose-response experiment to determine the optimal concentration range. As a starting point, you can refer to published IC50 values for related cardiac glycosides, but empirical determination is crucial.
Incorrect incubation time. The cytotoxic effects of this compound may be time-dependent. Consider a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal incubation period for your specific cell line and experimental goals.
Cell line resistance. Some cell lines, particularly those of rodent origin, are known to have a higher resistance to cardiac glycosides due to differences in the Na+/K+-ATPase pump. Confirm the sensitivity of your chosen cell line to cardiac glycosides.
Compound degradation. Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.

Issue: Lower than expected cell viability, even in control groups.

Possible Cause Recommended Action
Solvent toxicity. High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your assay is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a solvent-only control to assess its effect on cell viability.
Cell plating density. Inconsistent or inappropriate cell seeding density can lead to variability in results. Optimize the cell number per well to ensure they are in the exponential growth phase during the experiment.
Contamination. Microbial contamination can significantly impact cell health. Regularly check your cell cultures for any signs of contamination.
Assay reagent issues. Ensure that all assay reagents are properly prepared, stored, and within their expiration dates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium.[1][3] This disruption of ion homeostasis can trigger various downstream signaling pathways, ultimately leading to cytotoxicity in susceptible cells.

Q2: Which cell viability assay is recommended for this compound experiments?

Several assays can be used to assess cell viability. The choice of assay depends on your specific experimental needs and available equipment. Common choices include:

  • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt.[4]

  • Resazurin (alamarBlue) Assay: This is a fluorescent assay that also measures metabolic activity.

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is an indicator of viable cells.

It is advisable to validate your results with a secondary assay that measures a different aspect of cell health.

Q3: What are typical starting concentrations for this compound in a cell viability assay?

Reference IC50 Values for Digitoxin in Human Cancer Cell Lines

Cell LineIC50 (nM)
TK-10 (Renal Adenocarcinoma)3 - 33

Note: This table is provided as a reference only. The optimal concentration range for this compound must be determined empirically for your specific cell line.

Q4: How can I be sure that the observed cytotoxicity is due to this compound and not an artifact?

To ensure the specificity of your results, include the following controls in your experimental design:

  • Untreated Control: Cells cultured in medium only.

  • Vehicle (Solvent) Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

  • Positive Control: A known cytotoxic compound to confirm that the assay is working correctly.

Experimental Protocols

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include untreated and vehicle controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling_Pathway Mechanism of Action of this compound cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Reduces Ca2+ efflux 16_Anhydro_Digitalin This compound 16_Anhydro_Digitalin->NaK_ATPase Inhibits Intracellular_Na->NaCa_Exchanger Alters gradient Downstream_Signaling Downstream Signaling Pathways (e.g., Apoptosis) Intracellular_Ca->Downstream_Signaling Cytotoxicity Cell Viability ↓ Downstream_Signaling->Cytotoxicity

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow Troubleshooting Cell Viability Issues Start Unexpected Cell Viability Result Check_Controls Review Controls (Untreated, Vehicle) Start->Check_Controls High_Viability Issue: High Viability Check_Controls->High_Viability Controls OK Low_Viability Issue: Low Viability in Controls Check_Controls->Low_Viability Controls also affected Optimize_Concentration Optimize Concentration (Dose-Response) High_Viability->Optimize_Concentration Check_Solvent Check Solvent Toxicity Low_Viability->Check_Solvent Optimize_Incubation Optimize Incubation Time Optimize_Concentration->Optimize_Incubation Check_Cell_Line Verify Cell Line Sensitivity Optimize_Incubation->Check_Cell_Line End Problem Resolved Check_Cell_Line->End Check_Density Verify Cell Density Check_Solvent->Check_Density Check_Contamination Screen for Contamination Check_Density->Check_Contamination Check_Contamination->End

Caption: Workflow for troubleshooting viability assays.

References

Minimizing off-target effects of 16-Anhydro Digitalin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 16-Anhydro Digitalin is a hypothetical compound. The information provided in this technical support center is based on the known characteristics of cardiac glycosides, the class of compounds to which it belongs. These guidelines are intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, as a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the Na+/Ca2+ exchanger.[1][2] The elevated intracellular calcium enhances cardiac muscle contractility.[1][2]

Q2: What are the potential on-target effects of this compound in non-cardiac cells?

Beyond its effects on cardiac cells, the inhibition of Na+/K+-ATPase by cardiac glycosides can trigger various signaling cascades in other cell types, including cancer cells. These can include the activation of Src kinase, modulation of the PI3K/Akt/mTOR and MAPK/ERK pathways, and induction of the DNA damage response.[3][4] These effects are being explored for their potential in cancer therapeutics.[3][5]

Q3: What are the common off-target effects associated with cardiac glycoside-like compounds?

Off-target effects of cardiac glycosides can be significant due to their narrow therapeutic window.[3][6] Common issues include cardiac arrhythmias, gastrointestinal distress, and neurological symptoms like blurred vision and confusion.[6][7][8] At the cellular level, off-target effects can arise from interactions with other ATP-binding proteins or unintended modulation of various signaling pathways.[4][9]

Q4: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data.[10] Strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration that elicits the desired on-target effect.[11]

  • Use of Controls: Employ a structurally related but inactive compound as a negative control to differentiate on-target from off-target effects.[11]

  • Cell Line Selection: Choose cell lines with a well-characterized response to cardiac glycosides.

  • In Vitro Profiling: Screen this compound against a panel of kinases and other ATPases to identify potential off-target interactions.[11]

  • In Silico Analysis: Use computational models to predict potential off-target binding based on the structure of this compound.[11]

Troubleshooting Guide

Issue 1: I am observing high levels of cytotoxicity in my cell culture experiments at concentrations expected to be specific for the on-target effect.

  • Question: Have you performed a comprehensive dose-response curve?

    • Answer: A detailed dose-response curve will help you determine the concentration at which toxicity occurs and if it overlaps with the therapeutic window for your desired effect. It's possible that the therapeutic window for this compound is narrower in your specific cell line.

  • Question: Have you assessed the general health of your cells?

    • Answer: Use assays for cell viability (e.g., MTT, trypan blue exclusion) and apoptosis (e.g., caspase activity, TUNEL staining) to quantify the observed toxicity.[11] This will help you understand the mechanism of cell death.

  • Question: Can the observed toxicity be rescued by modulating the on-target pathway?

    • Answer: If the toxicity is due to an on-target effect, you might be able to rescue the phenotype by, for example, altering the ionic concentrations in the culture medium. If the toxicity persists, it is more likely an off-target effect.[11]

Issue 2: My experimental results are inconsistent or not reproducible.

  • Question: Have you authenticated your cell line recently?

    • Answer: Cell line misidentification and contamination are common sources of irreproducible results. Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling.

  • Question: Are you using a consistent, high-quality source of this compound?

    • Answer: Batch-to-batch variability of a compound can lead to inconsistent results. Ensure you are using a well-characterized and pure source of the compound.

  • Question: Are your experimental conditions, such as cell density and passage number, consistent across experiments?

    • Answer: Minor variations in experimental conditions can significantly impact the cellular response to a compound. Standardize your protocols to ensure reproducibility.[12]

Issue 3: I am observing a phenotype that is inconsistent with the known on-target mechanism of this compound.

  • Question: Have you considered potential off-target signaling pathway modulation?

    • Answer: Cardiac glycosides are known to affect multiple signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, and NF-κB.[3][4][13] The observed phenotype could be a result of one of these off-target effects. Perform western blotting or other pathway analysis techniques to investigate these possibilities.

  • Question: Have you performed a literature search for similar unexpected effects with other cardiac glycosides?

    • Answer: Other researchers may have observed similar phenotypes with related compounds. This information can provide valuable insights into potential off-target mechanisms.

Data Presentation

Table 1: Dose-Response of this compound on On-Target and Off-Target Pathways

Concentration (nM)On-Target: Na+/K+-ATPase Inhibition (%)Off-Target: Src Kinase Activation (Fold Change)Cell Viability (%)
0.15 ± 1.21.1 ± 0.298 ± 2.1
125 ± 3.51.5 ± 0.495 ± 3.4
1085 ± 5.12.8 ± 0.692 ± 4.0
10098 ± 1.88.5 ± 1.165 ± 7.2
100099 ± 0.515.2 ± 2.320 ± 5.5

Table 2: Selectivity Profile of this compound Against a Panel of ATPases

TargetIC50 (nM)
Na+/K+-ATPase (On-Target) 8.5
H+/K+-ATPase5,200
Ca2+-ATPase (SERCA)> 10,000
Myosin ATPase> 10,000

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16_AD This compound NaK_ATPase Na+/K+-ATPase 16_AD->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental_Workflow Start Start: Unexpected Phenotype Observed Dose_Response Conduct Detailed Dose-Response Curve Start->Dose_Response Viability Assess Cell Viability (e.g., MTT Assay) Dose_Response->Viability Pathway_Analysis Analyze Key Signaling Pathways (e.g., Western Blot) Viability->Pathway_Analysis Off_Target_Screen Perform Off-Target Screening (e.g., Kinase Panel) Pathway_Analysis->Off_Target_Screen Data_Interpretation Interpret Data Off_Target_Screen->Data_Interpretation On_Target Conclusion: On-Target Effect Data_Interpretation->On_Target Consistent with Na+/K+-ATPase Inhibition Off_Target Conclusion: Off-Target Effect Data_Interpretation->Off_Target Inconsistent with Na+/K+-ATPase Inhibition

Caption: Troubleshooting workflow for unexpected experimental results.

Logical_Relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions High_Toxicity High Cytotoxicity at Expected Therapeutic Dose Narrow_Window Narrow Therapeutic Window in Specific Cell Line High_Toxicity->Narrow_Window Off_Target_Binding Binding to Unintended Cellular Targets High_Toxicity->Off_Target_Binding Compound_Impurity Impurity in Compound Stock High_Toxicity->Compound_Impurity Redefine_Dose Redefine Therapeutic Dose with Comprehensive Dose-Response Narrow_Window->Redefine_Dose Selectivity_Assay Perform Selectivity Assays (e.g., Kinase Panel) Off_Target_Binding->Selectivity_Assay Purity_Check Verify Compound Purity (e.g., HPLC) Compound_Impurity->Purity_Check

References

Refining experimental protocols for 16-Anhydro Digitalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Anhydro Digitalin. The information is designed to address specific experimental challenges and provide detailed methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

???+ question "Q1: My synthesis of this compound from Digitalin is resulting in a low yield. What are the potential causes and solutions?"

???+ question "Q2: I am observing multiple spots on my TLC analysis after the reaction, making purification of this compound difficult. How can I improve the purification process?"

Stability & Storage

???+ question "Q3: What are the recommended storage conditions for this compound to ensure its stability?"

Biological Assays

???+ question "Q4: I am not observing the expected biological activity in my cell-based assays with this compound. What could be the issue?"

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number7044-34-0[1][2]
Molecular FormulaC36H54O13[1]
Molecular Weight694.81 g/mol [1]
AppearancePowder[1]
Purity (typical)95-98% (HPLC)[1]

Table 2: Biological Activity of Related Cardiac Glycosides (Illustrative)

CompoundCell LineIC50 (nM)Target Pathway
DigitoxinVarious Cancer CellsVariesNa+/K+-ATPase Inhibition
DigoxinVarious Cancer CellsVariesNa+/K+-ATPase Inhibition
OuabainVarious Cancer CellsVariesNa+/K+-ATPase Inhibition

Experimental Protocols

Protocol 1: Synthesis of this compound from Digitalin (Hypothetical)

This protocol is a representative procedure based on general methods for the synthesis of 1,6-anhydro sugars.[3][4]

  • Dissolution: Dissolve Digitalin in a suitable anhydrous solvent (e.g., dioxane or a mixture of dioxane and pyridine) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Dehydrating Agent: Slowly add a dehydrating agent, such as 2-chloro-1,3-dimethylimidazolinium chloride (DMC), to the solution at room temperature.[3]

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or chloroform. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Digitalin dissolution Dissolve in Anhydrous Solvent start->dissolution addition Add Dehydrating Agent (DMC) dissolution->addition reaction Stir at 40-60°C (Monitor by TLC) addition->reaction quench Quench Reaction reaction->quench extraction Extract with Organic Solvent quench->extraction purification Column Chromatography extraction->purification characterization Characterize (NMR, MS, HPLC) purification->characterization end End: Pure 16-Anhydro Digitalin characterization->end

Caption: A generalized workflow for the synthesis and purification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pump Na+/K+-ATPase Pump na_inc ↑ Intracellular Na+ pump->na_inc Leads to ca_inc ↑ Intracellular Ca2+ na_inc->ca_inc via Na+/Ca2+ exchanger contractility ↑ Myocardial Contractility ca_inc->contractility extracellular This compound (Extracellular) extracellular->pump Inhibits

Caption: The signaling pathway of cardiac glycosides, illustrating the inhibition of the Na+/K+-ATPase pump.

References

Addressing solubility problems of 16-Anhydro Digitalin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 16-Anhydro Digitalin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on addressing its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on the cardiovascular system. Like other cardiac glycosides, it possesses a steroid nucleus and a sugar moiety. Its molecular formula is C36H54O13 and it has a molecular weight of approximately 694.8 g/mol . Due to its complex and largely hydrophobic structure, this compound exhibits poor solubility in aqueous solutions.

Q2: Why am I observing precipitation when I add my this compound stock solution to my aqueous experimental buffer?

A2: This is a common issue arising from the low aqueous solubility of this compound. Concentrated stock solutions are typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) where the compound is more soluble. When this concentrated stock is diluted into an aqueous buffer, the dramatic decrease in the organic solvent concentration causes the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.

Q3: What is the primary mechanism of action for this compound?

A3: As a cardiac glycoside, the primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the plasma membrane of cells. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium concentration is responsible for the cardiotonic effects of these compounds.

Q4: Are there any common structural analogs of this compound I should be aware of?

A4: Yes, this compound belongs to the broad family of cardiac glycosides. Other well-known members include Digoxin, Digitoxin, and Ouabain. While their core structures are similar, variations in the sugar moieties and substitutions on the steroid nucleus can affect their solubility, potency, and pharmacokinetic properties.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered with this compound.

Issue: Precipitate formation upon dilution of stock solution in aqueous buffer.

Initial Steps:

  • Visual Inspection: Confirm the presence of a precipitate (cloudiness, visible particles, or a pellet after centrifugation).

  • Solvent Check: Ensure your stock solution in the organic solvent (e.g., DMSO) is completely clear before dilution. If not, the stock concentration may be too high.

Troubleshooting Workflow:

G start Precipitate Observed check_stock Is stock solution clear? start->check_stock reduce_stock Reduce stock concentration check_stock->reduce_stock No optimize_dilution Optimize Dilution Method check_stock->optimize_dilution Yes reduce_stock->optimize_dilution reduce_final Reduce Final Concentration in Assay optimize_dilution->reduce_final use_cosolvent Increase Co-solvent Percentage reduce_final->use_cosolvent If precipitation persists success Solution Remains Clear reduce_final->success If successful use_cyclodextrin Utilize a Solubilizing Agent (e.g., Cyclodextrin) use_cosolvent->use_cyclodextrin If co-solvent is not tolerated use_cosolvent->success If successful use_cyclodextrin->success If successful

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Detailed Solutions:

  • Optimize Dilution Technique:

    • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of the aqueous buffer, first dilute it in a smaller volume of the buffer and then add this intermediate solution to the remaining buffer with vigorous vortexing.

    • Slow Addition: Add the stock solution dropwise to the vortexing buffer to promote rapid mixing and prevent localized high concentrations.

  • Reduce Final Concentration: If experimentally feasible, lower the final concentration of this compound in your assay to stay below its solubility limit.

  • Increase Co-solvent Concentration: For in vitro assays, it may be possible to increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol). However, it is crucial to determine the tolerance of your experimental system (e.g., cells, enzymes) to the solvent, as concentrations above 0.5% can have biological effects. Always include a vehicle control with the same final solvent concentration in your experiments.

  • Employ Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Surfactants: In some cases, non-ionic surfactants at low concentrations can aid in solubilization. However, their compatibility with the experimental system must be validated.

Quantitative Data Summary

Due to the limited availability of precise public data, the following table provides estimated solubility values for this compound based on the general properties of cardiac glycosides. It is strongly recommended that researchers determine the empirical solubility in their specific experimental systems.

SolventEstimated SolubilityNotes
WaterVery LowExpected to be in the low µg/mL range. Practically insoluble for most stock solution purposes.
Phosphate-Buffered Saline (PBS) pH 7.4Very LowSimilar to water, precipitation is highly likely upon direct dissolution or dilution of a concentrated stock.
Dimethyl Sulfoxide (DMSO)Moderate to HighA common solvent for preparing concentrated stock solutions. Solubility is likely in the mg/mL range.
Ethanol (100%)ModerateCan be used as a co-solvent. Solubility is generally lower than in DMSO.
Methanol (100%)ModerateSimilar to ethanol, can be used for initial solubilization.
Aqueous Ethanol (e.g., 70%)Low to ModerateThe presence of water will significantly decrease solubility compared to pure ethanol.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound (MW: 694.8 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Accurately weigh out a precise amount of this compound powder (e.g., 1 mg).

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 694.8 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 143.9 µL

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Mortar and pestle (optional, for kneading method)

Procedure (Aqueous Stirring Method):

  • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 50 mM).

  • Add the this compound powder directly to the HP-β-CD solution. A molar excess of HP-β-CD is recommended (e.g., a 1:5 molar ratio of this compound to HP-β-CD).

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., via HPLC or mass spectrometry).

Experimental Workflow for Solubility Enhancement with Cyclodextrin:

G start Prepare HP-β-CD Solution in Aqueous Buffer add_compound Add this compound Powder start->add_compound stir Stir Vigorously for 24-48h add_compound->stir filter Filter through 0.22 µm Filter stir->filter analyze Analyze Filtrate Concentration (e.g., HPLC) filter->analyze end Aqueous Solution of this compound-Cyclodextrin Complex analyze->end

Caption: Workflow for preparing an aqueous solution of this compound using HP-β-CD.

Signaling Pathway

Mechanism of Action of Cardiac Glycosides:

Cardiac glycosides, including this compound, exert their effects by inhibiting the Na+/K+-ATPase pump. This leads to a cascade of events within the cell, as depicted in the diagram below.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase Na_in Increased Na+ NaK_ATPase->Na_in Reduced Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in Increased Ca2+ NCX->Ca_in Increased Ca2+ influx Na_out Na+ Ca_out Ca2+ Ca_out->NCX K_in K+ K_in->NaK_ATPase Reduced K+ influx Na_in->NCX Cellular_Effect Increased Myocardial Contractility Ca_in->Cellular_Effect Cardiac_Glycoside This compound Cardiac_Glycoside->NaK_ATPase Inhibits

Caption: Signaling pathway of this compound via Na+/K+-ATPase inhibition.

Technical Support Center: Enhancing the Selectivity of 16-Anhydro Digitalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the selectivity of 16-Anhydro Digitalin and related cardiac glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and other cardiac glycosides?

A1: The primary mechanism of action for cardiac glycosides, including presumably this compound, is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger.[3] The elevated intracellular calcium enhances cardiac muscle contractility.[3]

Q2: Why is enhancing the selectivity of this compound important?

A2: Enhancing the selectivity of this compound is crucial for improving its therapeutic index and reducing off-target effects. The Na+/K+-ATPase exists as different isoforms (e.g., α1, α2, α3) with varying tissue distribution.[1][2][4][5][6] For instance, the α1 isoform is ubiquitously expressed, while α2 is predominant in muscle and heart, and α3 is abundant in nervous tissues.[1][4] Lack of selectivity can lead to a narrow therapeutic window and toxicity, manifesting as cardiac arrhythmias and other adverse effects.[3] By targeting specific isoforms, it may be possible to develop safer and more effective therapies.

Q3: What are the key structural features of cardiac glycosides that influence their selectivity?

A3: The sugar moiety attached to the steroid core of cardiac glycosides plays a critical role in determining their isoform selectivity.[7] The aglycone (the steroid core without the sugar) itself often shows little to no isoform selectivity.[7] Modifications to the sugar residues can significantly alter the binding affinity for different Na+/K+-ATPase isoforms. Additionally, substitutions on the steroid nucleus, such as at the C16 position, can also influence activity and potentially selectivity.[8]

Troubleshooting Guides

Problem 1: High variability or poor reproducibility in Na+/K+-ATPase inhibition assays.

Possible Cause & Solution

  • Sub-optimal Assay Conditions: For slow-binding inhibitors like many cardiac glycosides, incubation times are critical. Ensure incubation is long enough (≥60 minutes at 37°C) to reach equilibrium, otherwise, the potency (IC50) may be underestimated.[9]

  • Incorrect Potassium Concentration: The inhibitory potency of cardiac glycosides is highly sensitive to the concentration of potassium ions (K+), as K+ competes with the glycoside for binding.[10] Use a physiologically relevant K+ concentration and ensure it is consistent across all experiments.

  • Enzyme Source and Purity: The source and purity of the Na+/K+-ATPase preparation can affect results. Use a well-characterized enzyme source, and if possible, recombinant human isoforms for the most relevant data.

  • Compound Stability: Ensure the stability of this compound in the assay buffer. Degradation of the compound will lead to inaccurate results.

Problem 2: Discrepancy between biochemical assay results and cellular activity.

Possible Cause & Solution

  • Cellular Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps. Consider performing cellular uptake and efflux assays.

  • Off-Target Effects in Cells: In a cellular context, the compound may interact with other targets, leading to a different phenotype than predicted by the biochemical assay.[1] Conduct broader profiling against a panel of receptors and enzymes.

  • Isoform Expression in Cell Lines: The cell line used may not express the target Na+/K+-ATPase isoform at a sufficient level, or it may express multiple isoforms, complicating the interpretation of results.[4][6] Characterize the isoform expression profile of your cell model.

Problem 3: Difficulty in achieving desired isoform selectivity with synthesized derivatives.

Possible Cause & Solution

  • Ineffective Structural Modifications: The chemical modifications made to the this compound scaffold may not be sufficient to confer isoform selectivity. A systematic structure-activity relationship (SAR) study is necessary. Focus on modifications to the sugar moiety, as this is a key determinant of selectivity.[7]

  • Lack of Structural Information: The rational design of selective inhibitors is hampered by a lack of high-resolution structural data for this compound bound to different Na+/K+-ATPase isoforms. Consider computational modeling and docking studies to guide synthetic efforts.

  • Inappropriate Screening Assays: The primary screening assay may not be sensitive enough to detect small but significant differences in isoform affinity. Utilize highly sensitive binding assays, such as radioligand displacement assays, with purified isoforms.

Data Presentation

Table 1: Binding Affinities (Kd, nM) of Representative Cardiac Glycosides for Human Na+/K+-ATPase Isoforms

Cardiac Glycosideα1β1α2β1α3β1Selectivity (α1/α2)Reference
Digoxin15.84.64.83.43[10]
Digitoxin9.79.17.91.07[10]
Ouabain38.2100.545.30.38[10]
Digoxigenin28.327.529.11.03[7]
Digitoxigenin19.820.121.50.99[7]

Note: Data for this compound is not currently available in the public domain. The data presented here for related compounds can serve as a benchmark.

Table 2: Tissue Distribution of Human Na+/K+-ATPase α-Subunit Isoforms

IsoformPrimary Tissue/Cell Type DistributionReference
α1 Ubiquitous; high levels in kidney, neurons, and lung.[1]
α2 Skeletal muscle, heart, brain (astrocytes), adipose tissue.[5]
α3 Brain (neurons).[5]
α4 Testis.[1]

Experimental Protocols

Protocol 1: Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol determines the inhibitory activity of a compound by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine brain or recombinant human isoforms)

  • Assay Buffer: 30 mM Tris-HCl, 0.5 mM EDTA, 7.8 mM MgCl2, pH 7.4

  • Substrate Solution: 22 mM ATP in assay buffer

  • NaCl/KCl Solution: 1.65 M NaCl, 35 mM KCl

  • Test compound (this compound) at various concentrations

  • Ouabain (as a positive control)

  • 30% (w/v) Trichloroacetic acid (TCA)

  • Taussky-Shorr reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 70 µL of Tris-HCl buffer, 4 µL of NaCl/KCl solution, and 10 µL of Na+/K+-ATPase solution (0.5 U/mL).

  • Add 6 µL of the test compound at various concentrations (or DMSO as a vehicle control). For the positive control, add ouabain.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 20 µL of ATP solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 30 µL of 30% TCA to each well.

  • Centrifuge the plate at 3,000 rpm for 15 minutes.

  • Transfer 50 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of Taussky-Shorr reagent to each well.

  • Incubate at room temperature for 5 minutes, protected from light.

  • Measure the absorbance at 660 nm using a microplate reader.

  • Calculate the concentration of Pi released using a standard curve.

  • Determine the percent inhibition and calculate the IC50 value for the test compound.

Protocol 2: Cellular Calcium Influx Assay Using a Fluorescent Indicator

This protocol measures changes in intracellular calcium concentration in response to Na+/K+-ATPase inhibition.

Materials:

  • Cells expressing the target Na+/K+-ATPase isoform(s) (e.g., primary cardiomyocytes, specific cell lines)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (this compound) at various concentrations

  • Ionomycin (as a positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and grow to 90-100% confluency.

  • Prepare the Fluo-4 AM loading solution: Mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% (w/v) Pluronic F-127, and then add this to 5 mL of HBSS.

  • Wash the cells twice with 80 µL/well of HBSS.

  • Add 50 µL/well of the Fluo-4 AM loading solution and incubate at 37°C for 1 hour.

  • Wash the cells three times with HBSS.

  • Add the test compound at various concentrations to the wells.

  • Place the plate in a fluorescence microplate reader and measure the baseline fluorescence.

  • Record the fluorescence intensity over time to measure the change in intracellular calcium.

  • At the end of the experiment, add ionomycin as a positive control to determine the maximum calcium response.

  • Analyze the data to determine the effect of the test compound on calcium influx.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane NKA Na+/K+-ATPase Na_in Increased Intracellular Na+ NKA->Na_in Reduced Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NCX->Ca_in Increased Ca2+ influx CG This compound (Cardiac Glycoside) CG->NKA Inhibition Na_in->NCX Altered Gradient Contractility Increased Myocardial Contractility Ca_in->Contractility

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Screening & Selectivity Profiling cluster_evaluation Lead Optimization & In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Biochemical_Assay Na+/K+-ATPase Inhibition Assay (Isoform Panel) Purification->Biochemical_Assay Cellular_Assay Cellular Ca2+ Influx Assay Biochemical_Assay->Cellular_Assay Electrophysiology Patch Clamp (Na+/K+-ATPase current) Cellular_Assay->Electrophysiology SAR_Analysis Structure-Activity Relationship (SAR) Analysis Electrophysiology->SAR_Analysis Toxicity_Assay In Vitro & In Vivo Toxicity Studies SAR_Analysis->Toxicity_Assay PK_PD Pharmacokinetics & Pharmacodynamics Toxicity_Assay->PK_PD Troubleshooting_Logic Start Inconsistent Assay Results Check_Incubation Check Incubation Time (≥60 min at 37°C?) Start->Check_Incubation Check_K Verify K+ Concentration (Physiologically relevant?) Check_Incubation->Check_K Yes Optimize_Protocol Optimize Assay Protocol Check_Incubation->Optimize_Protocol No Check_Enzyme Assess Enzyme Quality (Consistent source?) Check_K->Check_Enzyme Yes Check_K->Optimize_Protocol No Check_Enzyme->Optimize_Protocol No Consistent_Results Consistent Results Check_Enzyme->Consistent_Results Yes Optimize_Protocol->Start

References

Technical Support Center: Degradation of 16-Anhydro Digitalin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific degradation pathways for 16-Anhydro Digitalin are not extensively documented in publicly available literature. The information provided herein is based on the general principles of cardiac glycoside and anhydro-sugar degradation and is intended to serve as a guide for researchers. Experimental validation is crucial.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic structure?

A1: this compound is a derivative of Digitalin, a cardiac glycoside. Its chemical formula is C36H54O13. The "16-anhydro" designation indicates the loss of a water molecule from the C14 and C16 positions of the steroid nucleus, creating a double bond. This modification can influence its stability and degradation profile compared to its parent compound.

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

A2: Based on the general chemistry of cardiac glycosides, the primary degradation pathways are expected to involve:

  • Hydrolysis: Cleavage of the glycosidic linkages, releasing the sugar moieties and the aglycone. This can occur under both acidic and basic conditions.

  • Epimerization: Changes in the stereochemistry of the molecule, particularly at chiral centers.

  • Isomerization: Structural rearrangements of the molecule.

  • Oxidation: Modification of the steroid nucleus or sugar moieties by oxidizing agents.

  • Photodegradation: Degradation upon exposure to light, which can lead to a variety of reactions.

Q3: What are the expected major degradation products of this compound?

A3: The major degradation products are likely to be:

  • Aglycone: The steroid core of the molecule, formed by the complete hydrolysis of the sugar chain.

  • Mono- and Di-glycosides: Intermediates formed by the partial hydrolysis of the sugar chain.

  • Oxidized derivatives: Products formed under oxidative stress.

  • Isomers and Epimers: Structurally rearranged forms of the parent molecule.

Q4: What analytical techniques are most suitable for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a common and effective method for separating and quantifying this compound and its degradation products.[1][2][3] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1][4]

Q5: What are the typical stress conditions used in forced degradation studies of cardiac glycosides?

A5: Forced degradation studies aim to accelerate the degradation process to predict long-term stability.[5][6] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidative Degradation: 3-30% H2O2 at room temperature.

  • Thermal Degradation: 60-80°C.

  • Photodegradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[5][7]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. The molecule is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[5]
The analytical method is not sensitive enough to detect small amounts of degradation products.Optimize the analytical method (e.g., increase injection volume, use a more sensitive detector).
Multiple unknown peaks in the chromatogram. Formation of multiple degradation products.Use LC-MS to identify the mass of each unknown peak to aid in structure elucidation.
Impurities in the starting material or reagents.Analyze a blank (placebo) sample subjected to the same stress conditions to identify peaks not related to the degradation of this compound.[8]
Poor mass balance (sum of the assay of the parent drug and the known degradation products is not close to 100%). Some degradation products are not being detected (e.g., they are volatile or do not have a chromophore).Use a mass-sensitive detector (e.g., Corona Charged Aerosol Detector) in addition to a UV detector. Check for the formation of volatile degradation products using headspace GC-MS.
Inaccurate quantification of degradation products due to different response factors.Determine the relative response factors for the major degradation products if reference standards are available.
Peak splitting or broadening in the chromatogram. Co-elution of isomers or epimers.Modify the chromatographic conditions (e.g., change the mobile phase composition, pH, or column chemistry) to improve resolution.
On-column degradation.Investigate the stability of the sample in the mobile phase and consider using a less reactive mobile phase or adjusting the pH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • pH meter

  • HPLC system with UV/PDA detector

  • LC-MS system

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H2O2.

    • Keep at room temperature.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C.

    • Withdraw samples at appropriate time points.

    • Dissolve the samples in methanol for analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a quartz cuvette) and a solid sample to light in a photostability chamber.

    • Ensure a control sample is protected from light.

    • Withdraw samples after a specified exposure level.

4. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Use LC-MS to identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a generic HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo_thermal Photodegradation / Thermal Stress This compound This compound Aglycone Aglycone This compound->Aglycone Glycosidic bond cleavage Sugar Moieties Sugar Moieties This compound->Sugar Moieties Oxidized Products Oxidized Products This compound->Oxidized Products Isomers/Epimers Isomers/Epimers This compound->Isomers/Epimers Other Degradants Other Degradants This compound->Other Degradants

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation Thermal Thermal Prepare Stock Solution->Thermal Photolytic Photolytic Prepare Stock Solution->Photolytic HPLC-UV/PDA Analysis HPLC-UV/PDA Analysis Acid Hydrolysis->HPLC-UV/PDA Analysis Base Hydrolysis->HPLC-UV/PDA Analysis Oxidation->HPLC-UV/PDA Analysis Thermal->HPLC-UV/PDA Analysis Photolytic->HPLC-UV/PDA Analysis LC-MS Analysis LC-MS Analysis HPLC-UV/PDA Analysis->LC-MS Analysis Quantify Degradation Quantify Degradation HPLC-UV/PDA Analysis->Quantify Degradation Identify Degradants Identify Degradants LC-MS Analysis->Identify Degradants Propose Pathways Propose Pathways Quantify Degradation->Propose Pathways Identify Degradants->Propose Pathways

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: 16-Anhydro Digitalin Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 16-Anhydro Digitalin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental work with this cardiac glycoside analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other digitalis glycosides?

This compound is a derivative of gitoxin, a cardiac glycoside from the foxglove plant Digitalis purpurea. The key structural difference is the presence of a 14,16-anhydro bridge in the steroid nucleus. This modification can influence its chemical stability, solubility, and biological activity compared to more common cardiac glycosides like digoxin and digitoxin. While it shares the core mechanism of inhibiting the Na+/K+-ATPase pump, the altered structure may lead to differences in binding affinity, pharmacokinetics, and off-target effects.

Q2: What are the primary challenges in synthesizing and purifying this compound?

The synthesis of this compound, typically from gitoxigenin, can be challenging. Common pitfalls include:

  • Incomplete dehydration reaction: The formation of the 16-anhydro ring is a critical step that may not go to completion, resulting in a mixture of the desired product and the starting material.

  • Side-product formation: The reaction conditions for dehydration can sometimes lead to the formation of other anhydro isomers or degradation products.

  • Purification difficulties: The structural similarity between this compound and its precursors or side-products makes purification by standard chromatography challenging. Careful optimization of the stationary and mobile phases is crucial.[1]

  • Impurity identification: Thorough analytical characterization using techniques like HPLC, Mass Spectrometry, and NMR is essential to confirm the purity and identity of the final compound.

Q3: What are the best practices for handling and storing this compound?

Due to the potential for instability, especially in aqueous solutions, proper handling and storage are critical:

  • Storage: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.

  • Solubilization: For creating stock solutions, use anhydrous dimethyl sulfoxide (DMSO) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The solubility in aqueous buffers is expected to be low.

  • Working solutions: Prepare fresh working solutions in your desired experimental buffer immediately before use. Avoid prolonged storage of aqueous solutions.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed

Possible Causes & Solutions:

Cause Troubleshooting Step
Compound Instability Prepare fresh dilutions from a recently prepared DMSO stock for each experiment. Avoid using old aqueous solutions.
Incorrect Concentration Verify the concentration of your stock solution using a validated analytical method (e.g., UV-Vis spectrophotometry with a known extinction coefficient, if available, or quantitative NMR).
Low Cell Permeability Optimize incubation time. Consider using permeabilization agents if appropriate for your assay, though this may affect cell viability.
Cell Line Resistance Some cell lines exhibit inherent resistance to cardiac glycosides.[2] Consider using a different cell line known to be sensitive to these compounds or a positive control like ouabain.
Assay Interference Components of your assay buffer or media may interfere with the compound's activity. Run appropriate vehicle controls and consider a buffer exchange.
Issue 2: High Variability in Experimental Replicates

Possible Causes & Solutions:

Cause Troubleshooting Step
Precipitation of Compound Visually inspect your working solutions for any signs of precipitation. If observed, try preparing a lower concentration or adding a small percentage of a co-solvent (ensure it doesn't affect your assay).
Inaccurate Pipetting Due to the high potency of cardiac glycosides, small pipetting errors can lead to large variations in effect. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
Cell Plating Inconsistency Ensure even cell distribution when seeding plates. Allow cells to adhere and stabilize before adding the compound.
Edge Effects in Multi-well Plates Avoid using the outer wells of your plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media.
Issue 3: Unexpected Cytotoxicity

Possible Causes & Solutions:

Cause Troubleshooting Step
High Compound Concentration Perform a dose-response curve to determine the optimal concentration range for your desired effect without inducing excessive cell death.[3]
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same solvent concentration.
Contaminants in Compound If possible, re-purify the compound or obtain a new batch from a reputable source. Analyze the purity of your current stock.
Off-target Effects While the primary target is Na+/K+-ATPase, high concentrations may lead to off-target effects. Investigate other potential mechanisms if the observed cytotoxicity does not align with known effects of Na+/K+-ATPase inhibition.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol is a generalized method for measuring the inhibition of Na+/K+-ATPase activity.

  • Enzyme Source: Prepare a microsomal fraction from a tissue source rich in Na+/K+-ATPase (e.g., pig brain or kidney) or use a commercially available purified enzyme.

  • Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl2, KCl, and NaCl at appropriate concentrations and pH (typically 7.4).

  • Assay Procedure:

    • Pre-incubate the enzyme preparation with varying concentrations of this compound (and a vehicle control) for a specified time at 37°C.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Stop the reaction by adding a solution like trichloroacetic acid.

  • Detection: Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the Fiske-Subbarow or malachite green assay.

  • Data Analysis: Determine the concentration of this compound that causes 50% inhibition of enzyme activity (IC50).

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

Signaling_Pathway AHD This compound NaK_ATPase Na+/K+-ATPase AHD->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake & release Contractility ↑ Myocyte Contractility SR->Contractility

Caption: Canonical signaling pathway of cardiac glycosides.

Troubleshooting_Workflow Start Inconsistent/No Activity Check_Compound Check Compound Integrity (Fresh stock, proper storage) Start->Check_Compound Check_Concentration Verify Concentration (Analytical method) Check_Compound->Check_Concentration Check_Assay Review Assay Conditions (Controls, cell line, buffer) Check_Concentration->Check_Assay Result_OK Problem Solved Check_Assay->Result_OK If resolved Result_Not_OK Problem Persists Check_Assay->Result_Not_OK If not resolved Further_Investigation Further Investigation (New compound batch, alternative assay) Result_Not_OK->Further_Investigation

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Robust 16-Anhydro Digitalin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the robust analysis of 16-Anhydro Digitalin. Researchers, scientists, and drug development professionals can find detailed experimental protocols, data interpretation assistance, and visual workflows to support their method development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation & Stability

  • Q1: What are the best practices for storing this compound samples and standards to prevent degradation?

    A1: this compound, like other cardiac glycosides and their derivatives, can be susceptible to hydrolysis and degradation. For short-term storage (up to 72 hours), refrigeration at 2-8°C is recommended. For long-term storage, samples and standards should be stored at -20°C or lower in tightly sealed, light-resistant containers to minimize degradation. It is also advisable to prepare fresh working standards daily from a stock solution stored at low temperatures.

  • Q2: I am observing the formation of degradation products in my chromatogram. How can I minimize this?

    A2: Degradation can occur due to pH, temperature, or light exposure.

    • pH: Ensure that the sample and mobile phase pH are maintained within a stable range, typically between 3 and 7. Avoid highly acidic or basic conditions.

    • Temperature: Use a temperature-controlled autosampler and column compartment to maintain consistent and cool conditions during the analysis.

    • Light: Protect samples and standards from light by using amber vials or covering them with aluminum foil.

Chromatography (HPLC/UPLC)

  • Q3: I am seeing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?

    A3: Poor peak shape in HPLC can be caused by several factors. A systematic approach to troubleshooting is recommended.

    Potential Cause Troubleshooting Steps
    Column Overload Dilute the sample and reinject.
    Secondary Interactions Add a small amount of a competing base (e.g., triethylamine) to the mobile phase for tailing peaks. For fronting peaks, ensure the sample is dissolved in the mobile phase.
    Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
    Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
    Column Void Reverse-flush the column at low flow rates. If this does not resolve the issue, the column may need to be replaced.
  • Q4: My retention time for this compound is shifting between injections. What should I check?

    A4: Retention time variability can compromise the reliability of your analysis.

    Potential Cause Troubleshooting Steps
    Inconsistent Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
    Fluctuating Column Temperature Use a column oven to maintain a constant temperature.
    Pump Malfunction Check for leaks in the pump and ensure proper solvent delivery. Perform a pump performance test.
    Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.
  • Q5: How do I improve the resolution between this compound and other related impurities?

    A5: Improving resolution often involves optimizing the chromatographic conditions.

    • Mobile Phase: Adjust the organic-to-aqueous ratio. A lower percentage of organic solvent will generally increase retention and may improve resolution. You can also try a different organic modifier (e.g., acetonitrile vs. methanol).

    • Column Chemistry: Switch to a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or cyano phase).

    • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution.

    • Gradient Slope: If using a gradient, make the gradient shallower around the elution time of the peaks of interest.

Mass Spectrometry (MS)

  • Q6: I am having trouble achieving good sensitivity for this compound in my LC-MS analysis. What can I do?

    A6: Low sensitivity in LC-MS can be due to several factors related to both the chromatography and the mass spectrometer.

    • Ionization Efficiency: Experiment with different ionization sources (e.g., ESI vs. APCI) and polarities (positive vs. negative ion mode). For compounds like this compound, ESI in positive ion mode is often a good starting point.

    • Source Parameters: Optimize the MS source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.

    • Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a salt (e.g., ammonium formate) to the mobile phase can improve ionization efficiency.

    • Sample Clean-up: Interferences from the sample matrix can suppress the ionization of the target analyte. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE).

  • Q7: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

    A7: The exact mass of this compound (C₂₃H₃₂O₇) is 420.2148 g/mol . In positive ion mode ESI-MS, you would expect to see the following adducts:

    • [M+H]⁺: m/z 421.2221

    • [M+Na]⁺: m/z 443.2040

    • [M+K]⁺: m/z 459.1779

    • [M+NH₄]⁺: m/z 438.2485

    It is recommended to use the protonated molecule ([M+H]⁺) for quantification in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for better specificity.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol provides a starting point for the HPLC-UV analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

Time (min)%A%B
0.07030
15.03070
17.03070
17.17030
20.07030
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for Sensitive Detection of this compound

This protocol is designed for the sensitive and selective quantification of this compound using tandem mass spectrometry.

  • Instrumentation:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

Time (min)%A%B
0.0955
5.0595
6.0595
6.1955
8.0955
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
421.2343.215
421.2147.125

Quantitative Data Summary

Table 1: HPLC-UV Method Performance Characteristics

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visual Workflows and Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Sample dilution Dilution with Mobile Phase sample->dilution filtration 0.45 µm Filtration dilution->filtration hplc HPLC/UPLC System filtration->hplc detector UV or MS Detector hplc->detector data Data Acquisition and Processing detector->data

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow start Poor Peak Shape (Tailing/Fronting) check_overload Is peak overloaded? start->check_overload dilute Dilute Sample check_overload->dilute Yes check_secondary Secondary Interactions? check_overload->check_secondary No end Problem Solved dilute->end modify_mobile_phase Modify Mobile Phase (e.g., add TEA) check_secondary->modify_mobile_phase Yes check_column Column Issue? check_secondary->check_column No modify_mobile_phase->end flush_column Flush or Replace Column check_column->flush_column Yes check_column->end No flush_column->end

Caption: Troubleshooting decision tree for poor peak shape in HPLC.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_separation Analyte Separation ionization Ionization (ESI) lc_separation->ionization mass_analyzer1 Mass Analyzer (Q1) Precursor Ion Selection ionization->mass_analyzer1 collision_cell Collision Cell (Q2) Fragmentation mass_analyzer1->collision_cell mass_analyzer2 Mass Analyzer (Q3) Product Ion Selection collision_cell->mass_analyzer2 detector Detector mass_analyzer2->detector

Caption: Logical flow of an LC-MS/MS system for targeted analysis.

Strategies to reduce variability in 16-Anhydro Digitalin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments involving 16-Anhydro Digitalin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardiac glycoside, a class of naturally derived compounds.[1][2] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the cell membrane of most animal cells.[3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, enhancing muscle contraction.[4]

Q2: What are the common sources of variability in experiments with this compound?

A2: Variability in experiments with this compound can arise from several factors, including:

  • Compound Stability and Handling: Degradation of the compound due to improper storage or handling.

  • Cell-Based Assay Conditions: Inconsistencies in cell seeding density, passage number, and incubation conditions.

  • Assay-Specific Parameters: Variations in reagent concentrations, incubation times, and detection methods.

  • Plate Effects: The "edge effect" in multi-well plates can lead to significant data discrepancies.[5][6][7][8][9]

Q3: How should this compound be prepared and stored?

A3: While specific stability data for this compound is limited, general guidelines for cardiac glycosides should be followed. It is typically supplied as a powder and should be stored at -20°C, protected from light and moisture.[2] For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

High variability in cell-based assays is a common challenge. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Step Recommended Action
Inconsistent Cell Seeding Verify cell counting and seeding technique.Use an automated cell counter for accuracy. Ensure a homogenous cell suspension before and during plating.
Edge Effect Observe for differences in cell growth or assay signal in the outer wells of the plate.To mitigate this, fill the outer wells with sterile media or PBS to maintain humidity.[6][8][9] Alternatively, randomize the plate layout.
Cell Passage Number Track the passage number of the cells used.Use cells within a consistent and low passage number range for all experiments, as high passage numbers can alter cellular responses.
Incubation Conditions Check incubator for stable temperature and CO2 levels.Ensure proper incubator maintenance and calibration. Avoid opening the incubator door frequently.
Issue 2: Inconsistent Na+/K+-ATPase Inhibition Assay Results

Variability in biochemical assays targeting Na+/K+-ATPase can obscure the true effect of this compound.

Potential Cause Troubleshooting Step Recommended Action
Phosphate Contamination Run a "no enzyme" control to check for background phosphate.Use phosphate-free reagents and labware.[10][11]
Sub-optimal Assay Conditions Verify the concentrations of Na+, K+, and Mg2+ in the assay buffer.Optimize the concentration of these essential cofactors for the specific enzyme source.
Inaccurate ATP Concentration Ensure the ATP concentration is not limiting and is accurately known.Prepare fresh ATP solutions and verify the concentration spectrophotometrically.
Enzyme Inactivity Test the activity of the Na+/K+-ATPase preparation with a known inhibitor like ouabain.If the positive control shows weak inhibition, the enzyme preparation may be degraded. Prepare fresh enzyme homogenates.[10]

Experimental Protocols

Note: Specific, validated protocols for this compound are not widely published. The following are general protocols for cardiac glycosides that can be adapted.

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol is a starting point for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).

Protocol 2: Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol measures the activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi).[10][12]

  • Sample Preparation: Prepare tissue homogenates or cell lysates containing the Na+/K+-ATPase enzyme. Determine the protein concentration of the preparation.

  • Reaction Setup: In separate tubes, prepare a "Total ATPase" reaction and an "Ouabain-Inhibited" reaction (as a control for non-Na+/K+-ATPase activity). Each tube will contain the enzyme preparation, assay buffer with Na+, K+, and Mg2+, and either this compound or a vehicle control.

  • Initiate Reaction: Add ATP to each tube to start the enzymatic reaction. Incubate at 37°C for a defined period.

  • Stop Reaction: Stop the reaction by adding a protein precipitant.

  • Phosphate Detection: Centrifuge the tubes and transfer the supernatant to a new plate. Add a colorimetric reagent that reacts with inorganic phosphate to produce a colored product.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 660 nm).

  • Calculation: The Na+/K+-ATPase activity is the difference between the phosphate released in the "Total ATPase" and "Ouabain-Inhibited" tubes.

Visualizations

Below are diagrams illustrating key concepts relevant to this compound experiments.

cluster_workflow Experimental Workflow for Cell-Based Assays A Cell Seeding B Compound Treatment (this compound) A->B C Incubation B->C D Assay Readout C->D E Data Analysis D->E cluster_pathway Signaling Pathway of Cardiac Glycoside Action CG This compound NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in Increased Intracellular Ca2+ NCX->Ca_in Contractility Increased Myocardial Contractility Ca_in->Contractility cluster_troubleshooting Troubleshooting Logic for High Variability Start High Variability Observed Check_Cells Review Cell Handling (Seeding, Passage) Start->Check_Cells Check_Plate Assess for Edge Effects Start->Check_Plate Check_Reagents Verify Compound & Reagent Stability Start->Check_Reagents Check_Protocol Examine Protocol Execution Start->Check_Protocol Solution Implement Corrective Actions Check_Cells->Solution Check_Plate->Solution Check_Reagents->Solution Check_Protocol->Solution

References

Validation & Comparative

A Comparative Guide: 16-Anhydro Digitalin and Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 16-Anhydro Digitalin and Digoxin. Due to a significant lack of published experimental data on this compound, a direct quantitative comparison is not currently feasible. However, this document offers a comprehensive overview of Digoxin, including its established mechanism of action, signaling pathways, and relevant experimental protocols. Furthermore, it outlines the methodologies that would be employed to evaluate and compare the biochemical and physiological effects of this compound, should it become the subject of further research.

Introduction

Digoxin is a well-characterized cardiac glycoside derived from the foxglove plant (Digitalis lanata) and has been used for centuries to treat heart conditions.[1] Its primary applications are in the management of heart failure and certain cardiac arrhythmias, such as atrial fibrillation.[2][3] Cardiac glycosides, as a class, exert their effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiac muscle cells.[4][5]

This compound is a derivative of Digitalin, another cardiac glycoside. Its chemical formula is C36H54O13 and it has a molecular weight of 694.81 g/mol .[6] Beyond these basic chemical properties, there is a notable absence of publicly available research on its specific biological activity, mechanism of action, and potential therapeutic applications.

Mechanism of Action and Signaling Pathways

Digoxin

The primary mechanism of action for Digoxin involves the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiomyocytes.[4][5] This inhibition leads to a cascade of events that ultimately enhances cardiac contractility (positive inotropy) and slows the heart rate (negative chronotropy).

Signaling Pathway of Digoxin:

  • Inhibition of Na+/K+-ATPase: Digoxin binds to the alpha-subunit of the Na+/K+-ATPase, preventing the pumping of three sodium ions out of the cell in exchange for two potassium ions into the cell.[7]

  • Increased Intracellular Sodium: This inhibition leads to an accumulation of sodium ions inside the cardiomyocyte.[5]

  • Altered Sodium-Calcium Exchanger (NCX) Activity: The increased intracellular sodium concentration alters the electrochemical gradient for the NCX, which normally expels calcium from the cell. This results in a decrease in calcium extrusion and an increase in intracellular calcium concentration.[5][7]

  • Enhanced Sarcoplasmic Reticulum Calcium Release: The higher cytosolic calcium levels lead to increased calcium uptake into the sarcoplasmic reticulum (SR) via the SERCA pump. This results in a greater release of calcium from the SR during subsequent action potentials.[8]

  • Increased Myocardial Contractility: The elevated intracellular calcium concentration enhances the binding of calcium to troponin C, leading to a stronger interaction between actin and myosin filaments and thus, increased force of myocardial contraction.[7][8]

  • Vagal Nerve Stimulation: Digoxin also exerts a parasympathomimetic effect by stimulating the vagus nerve, which slows the heart rate and conduction through the atrioventricular (AV) node.[5][9]

Digoxin_Signaling_Pathway Digoxin Digoxin NaK_ATPase Na+/K+ ATPase (Inhibited) Digoxin->NaK_ATPase Inhibits Vagus Vagus Nerve Stimulation Digoxin->Vagus Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed/Inhibited) Na_in->NCX Alters Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Efflux SR Sarcoplasmic Reticulum Ca_in->SR ↑ Uptake Contractility ↑ Myocardial Contractility Ca_in->Contractility Enhances SR->Ca_in ↑ Release HR_AV ↓ Heart Rate & AV Conduction Vagus->HR_AV

Figure 1. Simplified signaling pathway of Digoxin.

This compound (Presumed)

As a cardiac glycoside derivative, it is presumed that this compound would share the same fundamental mechanism of action as Digoxin, namely the inhibition of the Na+/K+-ATPase pump. However, the specific potency, binding affinity, and potential off-target effects are unknown without experimental data. The "16-anhydro" modification in its chemical structure could influence its pharmacokinetic and pharmacodynamic properties.

Data Presentation: A Comparative Framework

While specific data for this compound is unavailable, the following tables provide a framework for how its properties would be compared with Digoxin.

Table 1: Biochemical and Pharmacokinetic Properties
PropertyDigoxinThis compound
Molecular Formula C41H64O14[10][11]C36H54O13[6]
Molecular Weight 780.94 g/mol [10][11]694.81 g/mol [6]
Mechanism of Action Inhibition of Na+/K+-ATPase[4][5]Presumed Inhibition of Na+/K+-ATPase
Oral Bioavailability ~70-80%[3][12]Data not available
Protein Binding ~25%[3]Data not available
Half-life 36-48 hours[6]Data not available
Metabolism Minimal hepatic metabolism[13]Data not available
Excretion Primarily renal[6]Data not available
Table 2: Efficacy and Toxicity (Illustrative)
ParameterDigoxinThis compound
Therapeutic Serum Concentration 0.5-2.0 ng/mL[2]Data not available
IC50 for Na+/K+-ATPase Inhibition Varies by tissue and speciesData not available
Inotropic Effect (e.g., EC50) Varies by experimental modelData not available
Toxic Serum Concentration >2.0 ng/mL[2]Data not available
Common Adverse Effects Nausea, vomiting, arrhythmias, visual disturbances[14][15]Data not available

Experimental Protocols

To facilitate future comparative studies, this section details key experimental protocols for evaluating the activity of cardiac glycosides like this compound and Digoxin.

Na+/K+-ATPase Inhibition Assay

This in vitro assay determines the potency of a compound in inhibiting the activity of the Na+/K+-ATPase enzyme.

Methodology:

  • Enzyme Preparation: Isolate Na+/K+-ATPase from a suitable source, such as porcine or canine kidney medulla, or use a commercially available purified enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl at physiological pH and temperature.

  • Compound Incubation: Incubate the enzyme with varying concentrations of the test compound (e.g., this compound or Digoxin).

  • Enzyme Activity Measurement: The activity of the enzyme is typically measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the Fiske-Subbarow method.[16][17]

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

NaK_ATPase_Assay_Workflow start Start enzyme_prep Prepare Na+/K+-ATPase start->enzyme_prep incubation Incubate Enzyme with Test Compound enzyme_prep->incubation reaction_mix Prepare Reaction Buffer reaction_mix->incubation pi_measurement Measure Inorganic Phosphate (Pi) Release incubation->pi_measurement data_analysis Calculate IC50 pi_measurement->data_analysis end End data_analysis->end

Figure 2. Workflow for Na+/K+-ATPase Inhibition Assay.

In Vitro Cardiac Contractility Assay

This assay measures the effect of a compound on the contractility of isolated cardiac muscle tissue or cultured cardiomyocytes.

Methodology:

  • Tissue/Cell Preparation: Isolate cardiac tissue (e.g., papillary muscles or trabeculae from animal hearts) or use cultured cardiomyocytes (e.g., human induced pluripotent stem cell-derived cardiomyocytes, hiPSC-CMs).[7][8]

  • Experimental Setup: Mount the tissue in an organ bath containing a physiological salt solution, maintained at a constant temperature and oxygenated. For cultured cells, they can be grown on deformable substrates or attached to force transducers.[18]

  • Force Measurement: Connect the tissue or cell preparation to a force transducer to measure isometric or isotonic contractions.

  • Compound Administration: After establishing a stable baseline, add increasing concentrations of the test compound to the bath or culture medium.

  • Data Acquisition and Analysis: Record the changes in contractile force, rate of contraction, and rate of relaxation. Plot a dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal effect).

Electrophysiological Studies

These studies assess the effects of a compound on the electrical activity of cardiac cells, including action potential duration and ion channel currents.

Methodology:

  • Cell Preparation: Use isolated single cardiomyocytes or hiPSC-CMs.

  • Patch-Clamp Technique: Employ the whole-cell patch-clamp technique to record action potentials and specific ion currents (e.g., sodium, potassium, and calcium currents).

  • Compound Application: Perfuse the cells with a solution containing the test compound at various concentrations.

  • Data Recording and Analysis: Record changes in resting membrane potential, action potential duration at different levels of repolarization (e.g., APD50 and APD90), and the amplitude and kinetics of ion channel currents.[10][19]

Conclusion

Digoxin is a cardiac glycoside with a well-documented mechanism of action centered on the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced myocardial contractility. While this compound is structurally related and likely shares this fundamental mechanism, a comprehensive understanding of its pharmacological profile is hindered by the current lack of published experimental data. The experimental protocols outlined in this guide provide a clear roadmap for future research that would be necessary to elucidate the specific properties of this compound and enable a direct, evidence-based comparison with Digoxin. Such studies are crucial for determining its potential therapeutic value and safety profile.

References

A Comparative Analysis of 16-Anhydro Digitalin and Other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between cardiac glycosides is paramount for harnessing their therapeutic potential while mitigating their inherent risks. This guide provides an objective comparison of 16-Anhydro Digitalin against other well-characterized cardiac glycosides, supported by experimental data and detailed methodologies. Due to the limited publicly available data for this compound, this comparison is framed within the broader context of the cardiac glycoside class, with a focus on established compounds like Digoxin and Digitoxin to provide a basis for evaluation.

Mechanism of Action and Signaling Pathway

Cardiac glycosides exert their primary therapeutic effect by inhibiting the Na+/K+-ATPase pump in myocardial cells. This inhibition leads to an increase in intracellular sodium, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium enhances the contractility of the heart muscle, producing a positive inotropic effect.[1][2] Beyond this primary mechanism, cardiac glycosides are known to influence various signaling pathways, which is of particular interest in the exploration of their anticancer properties.[3]

dot

CardiacGlycosideSignaling CG Cardiac Glycosides (e.g., this compound, Digoxin) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Alters Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Promotes Influx Contractility ↑ Myocardial Contractility (Positive Inotropic Effect) Ca_in->Contractility

Caption: General signaling pathway of cardiac glycosides.

Comparative Data of Selected Cardiac Glycosides

CompoundTherapeutic Plasma ConcentrationToxic Plasma ConcentrationIC50 (A549 Lung Cancer Cells)IC50 (MDA-MB-231 Breast Cancer Cells)Data Source
Digoxin 0.8 - 2.0 ng/mL> 2.0 ng/mL40 nM~164 nM[4][5]
Digitoxin 15 - 40 nmol/L> 40 nmol/LNot ReportedNot Reported[6]
Ouabain Not typically used therapeuticallyNot Applicable17 nM89 nM[5]
This compound Not AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

To facilitate the comparative evaluation of cardiac glycosides like this compound, the following are detailed methodologies for key experiments.

Na+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the Na+/K+-ATPase enzyme.

Protocol:

  • Enzyme Preparation: Purify Na+/K+-ATPase from a suitable source, such as pig kidney or recombinant human cell lines.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl.

  • Incubation: Add varying concentrations of the cardiac glycoside to the reaction mixture and pre-incubate with the purified enzyme. Incubation times are critical, especially for slow-binding inhibitors, and may require at least 60 minutes at 37°C to reach equilibrium.

  • ATP Hydrolysis Measurement: Initiate the enzymatic reaction by adding ATP. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the cardiac glycoside concentration to determine the IC50 value. The effect of varying K+ concentrations should also be assessed, as K+ antagonizes the binding of cardiac glycosides.[7]

dot

NKA_Assay_Workflow start Start prep Prepare Purified Na+/K+-ATPase start->prep incubate Incubate Enzyme with Varying [Cardiac Glycoside] prep->incubate mix Prepare Reaction Mixture (ATP, MgCl2, NaCl, KCl) mix->incubate measure Measure ATP Hydrolysis (Colorimetric Assay for Pi) incubate->measure analyze Calculate IC50 Value measure->analyze end End analyze->end

Caption: Workflow for Na+/K+-ATPase Inhibition Assay.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration at which a cardiac glycoside is toxic to cells, which is particularly relevant for cancer research.

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) and non-cancerous control cells in 96-well plates and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of the cardiac glycoside for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.[3]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the compound concentration to determine the IC50 value.[8]

Inotropic Effect Measurement in Isolated Cardiomyocytes

This experiment assesses the primary therapeutic effect of cardiac glycosides on heart muscle cells.

Protocol:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., ferret or cat).[9]

  • Fluorescent Dye Loading: Load the isolated cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3).

  • Experimental Setup: Place the cells in a perfusion chamber on the stage of a confocal microscope and stimulate them electrically to induce contractions.

  • Compound Application: Perfuse the cells with a solution containing the cardiac glycoside at a therapeutic concentration.

  • Data Acquisition: Simultaneously measure changes in intracellular calcium concentration (via fluorescence intensity) and cell shortening (via video edge detection).[9]

  • Data Analysis: Compare the amplitude of the calcium transients and the degree of cell shortening before and after the application of the cardiac glycoside to quantify the positive inotropic effect.[10]

Conclusion

While this compound remains a less-characterized member of the cardiac glycoside family, its structural similarity to other digitalis-derived compounds suggests it likely shares the core mechanism of Na+/K+-ATPase inhibition. A comprehensive understanding of its therapeutic potential and safety profile necessitates rigorous experimental evaluation using the standardized protocols outlined above. Comparative analysis with well-documented cardiac glycosides like Digoxin and Digitoxin will be crucial in determining its relative potency, therapeutic window, and potential for development in either cardiovascular medicine or oncology. The provided methodologies offer a clear roadmap for the scientific and research community to undertake such an evaluation.

References

A Comparative Analysis of 16-Anhydro Digitalin and Ouabain: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of 16-Anhydro Digitalin and Ouabain, two potent cardiac glycosides that are of significant interest to researchers in pharmacology and drug development. While both compounds are known inhibitors of the Na+/K+-ATPase pump, this guide delves into the nuances of their mechanisms, biological activities, and toxicological profiles, supported by available experimental data.

Due to the limited availability of direct experimental data for this compound, this comparison leverages data from its aglycone, 16-anhydrogitoxigenin, and related digitalis glycosides to provide a comprehensive overview. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the key differences and similarities between these two important compounds.

Mechanism of Action: Inhibition of Na+/K+-ATPase

Both Ouabain and this compound, like other cardiac glycosides, exert their primary effect by inhibiting the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] Inhibition of this pump leads to an increase in intracellular sodium concentration.[1] This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium.[1] The elevated intracellular calcium enhances the contractile force of cardiac muscle, which is the basis of their historical use in treating heart failure.[1][2]

While the fundamental mechanism is the same, subtle differences in their interaction with the Na+/K+-ATPase can lead to variations in their biological effects. Ouabain is known to bind to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase.[3] The binding affinity and inhibitory potency can vary depending on the specific isoform of the α-subunit.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Ouabain and related digitalis glycosides to facilitate a comparative assessment. It is important to note that direct comparative studies between this compound and Ouabain are scarce.

Table 1: Inhibition of Na+/K+-ATPase

CompoundSource of Na+/K+-ATPaseIC50Reference
OuabainRat brain~200 nM[4]
OuabainHuman erythrocytesHigh affinity: 1.8 x 10⁻⁹ M[3]
Low affinity: 1.8 x 10⁻⁶ M[3]
DigoxinHuman erythrocytesHigh affinity: 5.5 x 10⁻⁹ M[3]
Low affinity: 5.5 x 10⁻⁹ M[3]
GitoxinPorcine cerebral cortexBiphasic inhibition[5][6]

Table 2: In Vitro Cytotoxicity

CompoundCell LineIncubation TimeIC50Reference
OuabainMDA-MB-231 (breast cancer)24 h150 ± 2 nM[7]
OuabainMDA-MB-231 (breast cancer)48 h90 ± 2 nM[7]
OuabainBiliary tract cancer cell linesVaries14 - 485 nM[8]
OuabainMelanoma cell lines (A375)48 h67.17 ± 3.16 nM[9]
DigoxinMDA-MB-231 (breast cancer)24 h122 ± 2 nM[7]
DigoxinMDA-MB-231 (breast cancer)48 h70 ± 2 nM[7]
Proscillaridin AMDA-MB-231 (breast cancer)24 h51 ± 2 nM[7]
Proscillaridin AMDA-MB-231 (breast cancer)48 h15 ± 2 nM[7]

Table 3: Pharmacokinetic Parameters of Ouabain

ParameterSpeciesValueReference
Half-lifeHuman21 hours[2][10][11]
Half-lifeDog18 hours[2][10][11]
Volume of DistributionHuman10 L/kg[12]
Oral AbsorptionHuman2.5% ± 2.5%[12]
Plasma Protein BindingHumanNil[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

Na+/K+-ATPase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds on Na+/K+-ATPase by measuring the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

  • Na+/K+-ATPase enriched microsomal fractions

  • Assay buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl, pH 7.4

  • ATP solution (10 mM)

  • Test compounds (this compound, Ouabain) at various concentrations

  • Ouabain (for determining Na+/K+-ATPase specific activity)

  • Malachite Green Reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader (620-660 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and Ouabain (for control) in the assay buffer.

  • In a 96-well plate, add the assay buffer, microsomal preparation, and varying concentrations of the test compound to the inhibition wells. For total activity wells, add only the assay buffer and microsomal preparation. For ouabain-insensitive activity, add a high concentration of Ouabain.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP solution to all wells.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction by adding the Malachite Green Reagent.

  • Incubate at room temperature for 20-30 minutes to allow for color development.

  • Measure the absorbance at 620-660 nm using a microplate reader.

  • Calculate the amount of phosphate released in each well using a phosphate standard curve.

  • Determine the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound, Ouabain) at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.[1][3][5][6][14]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling_Pathway Cardiac Glycosides Cardiac Glycosides Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycosides->Na+/K+-ATPase Inhibition Increased [Na+]i Increased [Na+]i Na+/K+-ATPase->Increased [Na+]i Cellular Signaling Cascades Cellular Signaling Cascades Na+/K+-ATPase->Cellular Signaling Cascades Signal Transduction Na+/Ca2+ Exchanger (NCX) Na+/Ca2+ Exchanger (NCX) Increased [Na+]i->Na+/Ca2+ Exchanger (NCX) Reduced Activity Increased [Ca2+]i Increased [Ca2+]i Na+/Ca2+ Exchanger (NCX)->Increased [Ca2+]i Increased Cardiac Contractility Increased Cardiac Contractility Increased [Ca2+]i->Increased Cardiac Contractility Apoptosis/Cytotoxicity Apoptosis/Cytotoxicity Cellular Signaling Cascades->Apoptosis/Cytotoxicity

Caption: Signaling pathway of cardiac glycosides.

ATPase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Prepare Reagents Prepare Reagents Incubate with Compounds Incubate with Compounds Prepare Reagents->Incubate with Compounds Prepare Microsomes Prepare Microsomes Prepare Microsomes->Incubate with Compounds Prepare Compounds Prepare Compounds Prepare Compounds->Incubate with Compounds Add ATP Add ATP Incubate with Compounds->Add ATP Incubate Incubate Add ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Color Development Color Development Stop Reaction->Color Development Measure Absorbance Measure Absorbance Color Development->Measure Absorbance Calculate Inhibition Calculate Inhibition Measure Absorbance->Calculate Inhibition

Caption: Na+/K+-ATPase inhibition assay workflow.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_mtt_assay MTT Assay cluster_analysis Data Analysis Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Incubate Incubate Treat with Compounds->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Add MTT->Incubate Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Caption: In vitro cytotoxicity (MTT) assay workflow.

Conclusion

This comparative guide highlights the fundamental similarities and potential differences between this compound and Ouabain. Both are potent inhibitors of the Na+/K+-ATPase, a mechanism that underlies their cardiotonic and cytotoxic effects. While quantitative data for Ouabain is more readily available, the information on related digitalis glycosides provides a valuable framework for understanding the potential biological profile of this compound. The provided experimental protocols and visualizations serve as a practical resource for researchers investigating these and other cardiac glycosides. Further direct comparative studies are warranted to fully elucidate the unique pharmacological and toxicological properties of this compound.

References

Validating the Inotropic Effects of 16-Anhydro Digitalin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the inotropic effects of 16-Anhydro Digitalin. Due to a lack of direct comparative studies on this compound in the current scientific literature, this document focuses on a comparative analysis with well-characterized cardiac glycosides, Digoxin and Digitoxin. The experimental protocols and data presented for these established drugs serve as a benchmark for the anticipated validation of this compound, which is expected to exhibit a similar mechanism of action based on its structural class.

Introduction to Inotropic Agents

Positive inotropic agents are substances that increase the force of myocardial contraction.[1] This class of drugs is crucial in the management of heart failure and other cardiac conditions characterized by reduced contractility.[2][3] Cardiac glycosides, a family of naturally derived compounds, have been a cornerstone of inotropic therapy for centuries.[2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[2][4][5]

Mechanism of Action of Cardiac Glycosides

The positive inotropic effect of cardiac glycosides is initiated by their binding to the α-subunit of the Na+/K+-ATPase pump.[2] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the concentration gradient for the sodium-calcium (Na+/Ca2+) exchanger, leading to a decrease in Ca2+ extrusion and a subsequent increase in intracellular calcium concentration. This rise in cytosolic Ca2+ enhances the contractility of the myocardial cells.[6]

cluster_membrane Cardiomyocyte Sarcolemma NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na NCX Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Cardiac_Glycoside This compound (or other Cardiac Glycoside) Cardiac_Glycoside->NaK_ATPase Inhibition Intracellular_Na->NCX Altered Gradient SR Sarcoplasmic Reticulum Intracellular_Ca->SR ↑ Ca2+ uptake & release Contraction ↑ Myocardial Contraction (Positive Inotropic Effect) SR->Contraction

Caption: Signaling pathway of cardiac glycosides leading to a positive inotropic effect.

Comparative Analysis of Inotropic Effects

ParameterDigoxinDigitoxinThis compound
Positive Inotropic Concentration Range 8 x 10⁻⁶ M to 6 x 10⁻⁵ M[7]3.6 x 10⁻⁶ M to 2.4 x 10⁻⁵ M[7]Data not available
ED₅₀ (Concentration for half-maximum effect) 2.4 x 10⁻⁵ M[7]9.5 x 10⁻⁶ M[7]Data not available
Maximum Inotropic Effect ~100% increase in contractility[7]~50% increase in contractility[7]Data not available
Na+/K+-ATPase Inhibition (IC₅₀) High affinity (α2 isoform): 2.5 x 10⁻⁸ M[8]Generally more potent than DigoxinData not available

Experimental Protocols for Validating Inotropic Effects

To validate the inotropic effects of this compound, a series of in vitro and ex vivo experiments are recommended.

In Vitro Assessment using Isolated Cardiomyocytes

Objective: To determine the direct effect of this compound on the contractility of isolated cardiac muscle cells.

Methodology:

  • Cell Isolation: Primary ventricular cardiomyocytes are isolated from adult animal models (e.g., rat, rabbit, or guinea pig) using enzymatic digestion.[9]

  • Cell Culture: Isolated cardiomyocytes are cultured on a suitable substrate.

  • Contractility Measurement: A non-invasive optical method, such as video-based sarcomere shortening analysis, is used to measure contractility transients.[9]

  • Drug Application: Increasing concentrations of this compound are applied to the cultured cardiomyocytes.

  • Data Analysis: Changes in the amplitude and kinetics of contraction and relaxation are measured to generate dose-response curves and determine the EC₅₀.[9]

Ex Vivo Assessment using Isolated Papillary Muscle

Objective: To evaluate the inotropic effect of this compound on an intact cardiac muscle preparation.

Methodology:

  • Tissue Preparation: The papillary muscle is carefully dissected from the ventricle of an animal heart (e.g., mouse or cat).[10][11]

  • Organ Bath Setup: The muscle is mounted in an organ bath chamber containing a physiological salt solution, maintained at a constant temperature, and gassed with 95% O₂ and 5% CO₂.[10]

  • Stimulation and Recording: The muscle is electrically stimulated to contract, and the developed isometric tension is recorded using a force transducer.[10]

  • Dose-Response Curve: Cumulative concentrations of this compound are added to the organ bath, and the change in developed tension is recorded to construct a dose-response curve.[10]

Start Start: Isolate Papillary Muscle Mount Mount in Organ Bath Start->Mount Stimulate Electrically Stimulate & Record Baseline Tension Mount->Stimulate Add_Drug Add Cumulative Concentrations of this compound Stimulate->Add_Drug Record_Response Record Change in Isometric Tension Add_Drug->Record_Response Analyze Analyze Data: Construct Dose-Response Curve Record_Response->Analyze Determine_Potency Determine ED50 & Max Effect Analyze->Determine_Potency End End Determine_Potency->End

Caption: Experimental workflow for assessing inotropic effects in isolated papillary muscle.

Na+/K+-ATPase Inhibition Assay

Objective: To confirm that the inotropic effect of this compound is mediated by the inhibition of the Na+/K+-ATPase pump.

Methodology:

  • Enzyme Preparation: Microsomal fractions rich in Na+/K+-ATPase are prepared from cardiac tissue.[8]

  • Assay Conditions: The enzyme activity is measured by quantifying the hydrolysis of ATP in the presence of Na+, K+, and Mg2+.

  • Inhibition Measurement: The assay is performed with increasing concentrations of this compound to determine the concentration that causes 50% inhibition of enzyme activity (IC₅₀).[8]

  • Comparison: The IC₅₀ value is compared with those of Digoxin and Digitoxin to assess relative potency.

Conclusion

While direct experimental data for this compound is currently unavailable, its structural similarity to other cardiac glycosides strongly suggests it will exhibit positive inotropic effects through the inhibition of Na+/K+-ATPase. The comparative data for Digoxin and Digitoxin, along with the detailed experimental protocols provided, offer a robust framework for the systematic validation of this compound's inotropic properties. Future research should focus on conducting these experiments to quantify its potency and efficacy, thereby establishing its potential as a novel cardiac therapeutic agent.

References

Unveiling the Potency of 16-Anhydro Digitalin Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structure-activity relationships (SAR) of cardiac glycosides is paramount for designing novel therapeutics with enhanced efficacy and reduced toxicity. This guide provides a comparative analysis of 16-Anhydro Digitalin analogs, a class of compounds that has garnered interest for their potential as potent inhibitors of the sodium-potassium pump (Na+/K+-ATPase) and their cytotoxic effects against cancer cell lines.

Digitalin and its analogs are a subset of cardiac glycosides, a class of naturally derived compounds historically used in the treatment of heart failure. Their mechanism of action primarily involves the inhibition of the Na+/K+-ATPase, a vital transmembrane protein responsible for maintaining cellular ion homeostasis.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in increased cardiac contractility.[1] Beyond their cardiotonic effects, cardiac glycosides have demonstrated significant potential as anti-cancer agents, with their cytotoxic activity also linked to Na+/K+-ATPase inhibition.[2][3]

The 16-anhydro modification of the digitalin scaffold represents a key area of investigation in the quest for more potent and selective analogs. This structural alteration, involving the dehydration of the C16 hydroxyl group, can significantly influence the molecule's conformation and its interaction with the Na+/K+-ATPase binding site.

Comparative Analysis of Biological Activity

While a comprehensive dataset for a wide range of this compound analogs remains elusive in publicly available literature, studies on related cardiac glycosides with modifications at the C16 position provide valuable insights into the SAR of this class of compounds. The following tables summarize the available quantitative data on the inhibitory activity of various cardiac glycosides against Na+/K+-ATPase and their cytotoxic effects.

Table 1: Na+/K+-ATPase Inhibitory Activity of Selected Cardiac Glycoside Analogs

CompoundAglyconeModificationsSource of Na+/K+-ATPaseIC50 (µM)Reference
DigitoxigeninDigitoxigenin-Guinea-pig heart-[4]
GitoxigeninDigitoxigenin16β-OHGuinea-pig heartLess potent than Digitoxigenin[4]
GitaloxigeninDigitoxigenin16β-OCHOGuinea-pig heart5-fold more potent than Digitoxigenin[4]
DigoxinDigoxigenin12β-OH--
OuabainOuabagenin-MDA-MB-231 cells0.089[5]
OuabainOuabagenin-A549 cells0.017[5]
DigoxinDigoxigenin12β-OHMDA-MB-231 cells~0.164[5]
DigoxinDigoxigenin12β-OHA549 cells0.040[5]
1,2,3,4,6-Penta-O-galloyl-beta-D-glucose (PGG)---2.5[6]

Table 2: Cytotoxic Activity of Selected Cardiac Glycoside Analogs

CompoundCell LineIC50 (µM)Reference
Digitoxigenin neoglycoside (Dg18)A549 (human lung adenocarcinoma)0.010 ± 0.001[7]
Digitoxigenin neoglycoside (Dg12)A549 (human lung adenocarcinoma)1.6 ± 0.4[7]
DigitoxinHeLa (cervical carcinoma)2.340 ± 0.003[8]
Digitoxigenin-α-L-rhamno-pyranoside (1)HeLa (cervical carcinoma)0.0352 ± 0.0016[8]
Digitoxigenin-α-L-amiceto-pyranoside (2)HeLa (cervical carcinoma)0.0387 ± 0.0013[8]
DigitoxinMCF-7 (breast cancer)0.02[2]
DigitoxigeninMCF-7 (breast cancer)0.64[2]
Monoethylene glycol digitoxigenin mimicMCF-7 (breast cancer)0.24[2]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline the standard protocols for the key assays used to evaluate the biological activity of this compound analogs.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase. The activity is typically determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney)

  • Assay Buffer: 130 mM NaCl, 20 mM KCl, 25 mM imidazole (pH 7.4), 3 mM ATP, 4 mM MgCl2, 0.5 mM EDTA, 0.3 mg/ml BSA.[9]

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Ouabain (a known Na+/K+-ATPase inhibitor) as a positive control.

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent).

  • 96-well microplate and plate reader.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified Na+/K+-ATPase enzyme.

  • Add varying concentrations of the test compounds or controls to the wells of the microplate.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[9]

  • Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

  • Add the phosphate detection reagent to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.

  • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

experimental_workflow_Na_K_ATPase_inhibition cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Reaction Mixture (Assay Buffer + Enzyme) C Add Compounds to Plate A->C B Prepare Compound Dilutions B->C D Initiate Reaction with ATP C->D E Incubate at 37°C D->E F Stop Reaction E->F G Add Phosphate Detection Reagent F->G H Measure Absorbance G->H I Calculate IC50 H->I

Workflow for Na+/K+-ATPase Inhibition Assay.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa).

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in PBS).[5]

  • Solubilization solution (e.g., SDS-HCl solution).[10]

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

experimental_workflow_MTT_assay cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Solution B->C D Incubate (3-4h, 37°C) C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability F->G H Determine IC50 G->H

Workflow for MTT Cytotoxicity Assay.

Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound analogs triggers a cascade of downstream signaling events that contribute to their therapeutic and toxic effects.

signaling_pathway_Na_K_ATPase_inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects CG This compound Analog NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Reduced Efflux Src Src Kinase Activation NKA->Src Signal Transduction NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduced Efflux Na_in->NCX Altered Gradient ROS ↑ Reactive Oxygen Species (ROS) Ca_in->ROS Inotropy ↑ Cardiac Inotropy Ca_in->Inotropy Apoptosis Apoptosis ROS->Apoptosis EGFR EGFR Transactivation Src->EGFR MAPK MAPK Pathway (ERK1/2) EGFR->MAPK PI3K PI3K/Akt Pathway EGFR->PI3K Proliferation ↓ Cell Proliferation MAPK->Proliferation PI3K->Proliferation

Signaling cascade initiated by Na+/K+-ATPase inhibition.

Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration. This disrupts the sodium gradient across the cell membrane, which in turn reduces the efficiency of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium.[1] This rise in intracellular calcium is the primary mechanism behind the positive inotropic effect of these compounds on the heart.

Furthermore, the Na+/K+-ATPase also functions as a signal transducer. Binding of cardiac glycosides can activate intracellular signaling pathways, such as the Src kinase and the epidermal growth factor receptor (EGFR) pathways, leading to the activation of downstream cascades like the MAPK/ERK and PI3K/Akt pathways.[1] These pathways are intricately involved in regulating cell proliferation, survival, and apoptosis, providing a basis for the anticancer properties of these compounds. The increased intracellular calcium and subsequent generation of reactive oxygen species (ROS) can also contribute to the induction of apoptosis in cancer cells.

References

Evaluating the Specificity of 16-Anhydro Digitalin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 16-Anhydro Digitalin's mechanism of action, contextualized within the broader class of cardiac glycosides. Due to the limited availability of direct experimental data for this compound, this document leverages structure-activity relationships and data from closely related analogues, such as digitoxin and digoxin, to infer its pharmacological profile. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1][2] Inhibition of this pump leads to a cascade of events culminating in increased myocardial contractility.[1] Furthermore, emerging evidence suggests that cardiac glycosides can also modulate intracellular signaling pathways, including the Src kinase pathway, independently of their ion pump inhibitory effects.[3][4]

Comparative Analysis of Na+/K+-ATPase Inhibition

For a comprehensive comparison, the inhibitory activities of well-characterized cardiac glycosides against different isoforms of the Na+/K+-ATPase are presented below. The Na+/K+-ATPase exists as various isoforms, with the α1, α2, and α3 subunits being the most relevant in the cardiovascular and nervous systems.[6]

CompoundNa+/K+-ATPase IsoformIC50 (nM)Reference
Digoxin α1β1~164[7]
α2β1Data not uniformly reported
α3β1Data not uniformly reported
Digitoxin α1β1Data not uniformly reported
α2β1Data not uniformly reported
α3β1Data not uniformly reported
Ouabain α1β189[7]
α2β1Data not uniformly reported
α3β1Data not uniformly reported

Note: IC50 values can vary depending on the experimental conditions, such as tissue source and potassium concentration.[4] The table above provides approximate values for comparative purposes.

Experimental Protocols

1. Na+/K+-ATPase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a test compound, such as this compound, on Na+/K+-ATPase. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

  • Materials:

    • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

    • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)

    • ATP solution (100 mM)

    • Test compound (this compound) and comparator compounds (e.g., Digoxin) at various concentrations

    • Malachite Green reagent for phosphate detection

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test and comparator compounds in the Assay Buffer.

    • Add 50 µL of the Na+/K+-ATPase enzyme preparation to each well of a 96-well plate.

    • Add 25 µL of the compound dilutions to the respective wells. Include a control with buffer only.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of Malachite Green reagent.

    • Measure the absorbance at 620 nm using a spectrophotometer.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Workflow for Na+/K+-ATPase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compound Dilutions prep_compounds->add_compounds prep_enzyme Prepare Na+/K+-ATPase Enzyme Solution add_enzyme Add Enzyme to 96-well Plate prep_enzyme->add_enzyme add_enzyme->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction with Malachite Green incubate->stop_reaction measure_abs Measure Absorbance at 620 nm stop_reaction->measure_abs calculate_ic50 Calculate % Inhibition and IC50 measure_abs->calculate_ic50

Caption: Workflow of the Na+/K+-ATPase inhibition assay.

2. Src Kinase Activation Assay

This protocol describes a method to assess the activation of Src kinase in response to treatment with a cardiac glycoside.

  • Materials:

    • Cell line (e.g., A549 human lung carcinoma cells)

    • Cell culture medium and supplements

    • Test compound (this compound) and comparator compounds

    • Lysis buffer

    • Antibodies: anti-phospho-Src (Tyr416), anti-total-Src, and secondary antibodies

    • Western blot equipment and reagents

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Treat cells with the test and comparator compounds at desired concentrations for a specified time.

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against phospho-Src.

    • Wash and incubate with the appropriate secondary antibody.

    • Develop the blot using a chemiluminescence detection system.

    • Strip the membrane and re-probe with an antibody against total Src for normalization.

    • Quantify the band intensities to determine the level of Src activation.

Signaling Pathway

The binding of cardiac glycosides to the Na+/K+-ATPase can trigger intracellular signaling cascades. One of the key pathways implicated is the activation of the non-receptor tyrosine kinase Src, which in turn can activate the Ras/Raf/MEK/ERK (MAPK) pathway. This signaling is thought to contribute to both the therapeutic and potentially adverse effects of these compounds.[3][4]

Cardiac Glycoside Signaling Pathway

G CG This compound (or other Cardiac Glycoside) NKA Na+/K+-ATPase CG->NKA Inhibition Src Src Kinase NKA->Src Activation Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Effects (Gene Expression, Cell Growth, etc.) ERK->Downstream

Caption: Cardiac glycoside-induced signaling cascade.

Off-Target Specificity

While the primary target of cardiac glycosides is the Na+/K+-ATPase, the potential for off-target interactions is a critical consideration in drug development. For many cardiac glycosides, off-target effects can contribute to both therapeutic and toxicological outcomes. For instance, some cardiac glycosides have been shown to interact with the estrogen receptor.[1] A comprehensive evaluation of this compound would necessitate screening against a panel of receptors and enzymes to determine its off-target binding profile. Without specific experimental data, it is reasonable to hypothesize that this compound may share some off-target activities with other gitoxigenin derivatives.

Conclusion

This compound, as a cardiac glycoside, is presumed to exert its primary pharmacological effect through the inhibition of Na+/K+-ATPase. Based on structure-activity relationships of related compounds, the modification at the 16-position is likely to significantly influence its potency and isoform selectivity. Beyond direct enzyme inhibition, the activation of intracellular signaling cascades, such as the Src-mediated MAPK/ERK pathway, represents another important facet of its mechanism of action. A thorough understanding of the specificity of this compound requires direct experimental evaluation of its binding affinity to Na+/K+-ATPase isoforms, a comprehensive off-target screening profile, and detailed characterization of its impact on downstream signaling pathways. The experimental protocols and comparative data provided in this guide offer a framework for conducting such an evaluation.

References

Independent Verification of 16-Anhydro Digitalin's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted biological activity of 16-Anhydro Digitalin with other well-characterized cardiac glycosides. Due to a lack of direct experimental data for this compound in publicly available literature, this comparison relies on data from structurally related compounds to infer its potential activity profile. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, leading to downstream effects on intracellular calcium concentration and, consequently, cellular processes like muscle contraction and apoptosis.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

Cardiac glycosides exert their biological effects by binding to and inhibiting the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the function of the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.

Cardiac_Glycoside_MoA Cardiac_Glycoside Cardiac_Glycoside Na_K_ATPase Na+/K+-ATPase Cardiac_Glycoside->Na_K_ATPase Inhibition Intracellular_Na ↑ Intracellular Na+ Na_K_ATPase->Intracellular_Na Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger Intracellular_Na->Na_Ca_Exchanger Alters Intracellular_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca Results in Biological_Effects Biological Effects (e.g., Inotropy, Cytotoxicity) Intracellular_Ca->Biological_Effects

Caption: Mechanism of Action of Cardiac Glycosides.

Comparative Biological Activity

While specific data for this compound is unavailable, we can infer its potential activity by examining related compounds. Gitoxigenin, a closely related cardenolide, and its derivatives provide insights into how modifications at the C16 position affect activity. For instance, the formylation of the 16β-hydroxyl group of gitoxigenin has been shown to increase its Na+/K+-ATPase inhibitory potency by a factor of 41, making it five times more potent than digitoxigenin[1]. This suggests that the anhydro modification at C16 in this compound likely has a significant impact on its biological activity.

Table 1: Comparative Inhibition of Na+/K+-ATPase by Cardiac Glycoside Aglycones
CompoundRelative Potency vs. GitoxigeninReference
Gitaloxigenin41x[1]
Digitoxigenin>1x[1]
Ouabagenin>1x[1]
Digoxigenin>1x[1]
Gitoxigenin 1x [1]
Diginatigenin<1x[1]
Table 2: Comparative Cytotoxicity of Cardiac Glycosides in Cancer Cell Lines

The cytotoxic effects of cardiac glycosides are a direct consequence of their Na+/K+-ATPase inhibitory activity, which can induce apoptosis. The following table compares the cytotoxic potency (IC50) of several well-characterized cardiac glycosides across different cancer cell lines.

CompoundCell LineIC50 (nM)Reference
DigitoxinHeLa2340 ± 3[2]
Digitoxigenin-α-L-rhamno-pyranosideHeLa35.2 ± 1.6[2]
Digitoxigenin-α-L-amiceto-pyranosideHeLa38.7 ± 1.3[2]
DigitoxinNCI-H46049-357
Digitoxigenin-α-L-rhamno-pyranosideNCI-H46012-46
Digitoxigenin-α-L-amiceto-pyranosideNCI-H46055
(+)-DigoxinA549, SK-OV-3, etc.Varies[3]

Experimental Protocols

To facilitate independent verification and comparative studies, detailed protocols for key assays are provided below.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Na_K_ATPase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Purified Na+/K+-ATPase Incubate Incubate Enzyme + Compound Enzyme->Incubate Compound Test Compound (e.g., this compound) Compound->Incubate ATP ATP Solution Add_ATP Initiate reaction with ATP Incubate->Add_ATP Stop_Reaction Stop Reaction Add_ATP->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi) Released Stop_Reaction->Measure_Pi Calculate_Activity Calculate % Inhibition Measure_Pi->Calculate_Activity

Caption: Experimental Workflow for Na+/K+-ATPase Inhibition Assay.

Methodology:

  • Enzyme Preparation: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex) is prepared and quantified.

  • Reaction Mixture: The enzyme is pre-incubated with various concentrations of the test compound in a buffer containing MgCl2, KCl, and NaCl.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Termination: The reaction is stopped, typically by the addition of a solution that denatures the enzyme.

  • Phosphate Detection: The amount of inorganic phosphate released is determined colorimetrically.

  • Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the control (enzyme activity without inhibitor). The IC50 value is then determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Methodology:

  • Cell Seeding: Cells of a selected cancer line are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Intracellular Calcium Measurement (Fura-2 AM Assay)

This method uses a ratiometric fluorescent dye, Fura-2 AM, to measure changes in intracellular calcium concentration following treatment with a test compound.

Calcium_Assay_Workflow Cell_Culture Culture Cells on Coverslips Dye_Loading Load Cells with Fura-2 AM Cell_Culture->Dye_Loading Washing Wash to Remove Extracellular Dye Dye_Loading->Washing Compound_Addition Add Test Compound Washing->Compound_Addition Fluorescence_Imaging Measure Fluorescence at 340nm and 380nm Excitation Compound_Addition->Fluorescence_Imaging Ratio_Calculation Calculate 340/380 Ratio Fluorescence_Imaging->Ratio_Calculation

Caption: Workflow for Intracellular Calcium Measurement.

Methodology:

  • Cell Preparation: Adherent cells are grown on coverslips.

  • Dye Loading: Cells are incubated with Fura-2 AM, a cell-permeant ratiometric calcium indicator.

  • De-esterification: The acetoxymethyl (AM) esters are cleaved by intracellular esterases, trapping the Fura-2 dye inside the cells.

  • Baseline Measurement: The baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm) is recorded.

  • Compound Stimulation: The test compound is added, and the change in the fluorescence ratio is monitored over time.

  • Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration.

Conclusion

While direct experimental data for this compound remains elusive, the available information on structurally analogous cardiac glycosides provides a strong foundation for predicting its biological activities. It is anticipated that this compound will exhibit inhibitory effects on the Na+/K+-ATPase, leading to cytotoxic effects in cancer cells and potentially positive inotropic effects in cardiac muscle. The provided experimental protocols offer a clear framework for the independent verification of these predicted activities and for conducting robust comparative studies with other cardiac glycosides. Further research is warranted to isolate or synthesize this compound and directly quantify its biological performance.

References

A Comparative Analysis of Cardiac Glycosides on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of prominent cardiac glycosides, Digoxin and Digitoxin, on various cancer cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

While this guide focuses on the well-documented cardiac glycosides, Digoxin and Digitoxin, it is important to note that the broader class of digitalis compounds includes numerous derivatives. The specific compound 16-Anhydro Digitalin (CAS 7044-34-0) is a recognized chemical entity, however, publicly available research on its specific effects on cell lines is limited. Therefore, Digoxin and Digitoxin are used here as representative examples to illustrate the anti-cancer potential of this class of molecules.

Comparative Efficacy on Cancer Cell Lines

Cardiac glycosides have demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1][2][3] This inhibition leads to a cascade of downstream effects culminating in cell cycle arrest and apoptosis.[1][4]

Below is a summary of the cytotoxic effects of Digoxin and Digitoxin on the human ovarian cancer cell line SKOV-3, as demonstrated in a representative study.

CompoundIC50 Value (SKOV-3 cells)Key Observations
Digoxin 2.5 x 10⁻⁷ MInhibited cell proliferation and colony formation. Induced cytotoxicity and cell cycle arrest at the G0/G1 phase.[4][5][6]
Digitoxin 4.0 x 10⁻⁷ MShowed similar effects to Digoxin, including decreased cell proliferation, reduced colony-forming ability, and induction of cytotoxicity. Also caused G0/G1 phase cell cycle arrest.[4][5][6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Studies have shown that various cancer cell lines exhibit differential sensitivity to cardiac glycosides. For instance, a study evaluating a panel of pancreatic cancer cell lines found that peruvoside and bufalin were among the most potent cardiac glycosides, followed by digitoxin and then digoxin.[7] It has also been observed that human and monkey cell lines are significantly more sensitive to the toxic effects of cardiac glycosides compared to rodent cell lines.[8][9]

Signaling Pathways and Mechanism of Action

The inhibition of the Na+/K+-ATPase by cardiac glycosides triggers a series of intracellular events that contribute to their anti-cancer effects. The primary consequence is an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger.[1][3] This disruption in ion balance affects multiple signaling pathways involved in cell growth, proliferation, and survival.

Signaling_Pathway CG Cardiac Glycosides (e.g., Digoxin, Digitoxin) NKA Na+/K+-ATPase CG->NKA Inhibition Topoisomerase Topoisomerase Inhibition CG->Topoisomerase Direct/Indirect Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Na+ out NFkB NF-κB Inhibition NKA->NFkB Signal Transduction NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Ca2+ in Na_in->NCX ROS ↑ Reactive Oxygen Species (ROS) Ca_in->ROS ER_Stress Endoplasmic Reticulum Stress Ca_in->ER_Stress Mito Mitochondrial Dysfunction Ca_in->Mito Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis CellCycle Cell Cycle Arrest (G0/G1 Phase) NFkB->CellCycle Topoisomerase->Apoptosis

Caption: Signaling pathway of cardiac glycosides in cancer cells.

Experimental Protocols

To aid in the design and replication of studies, detailed methodologies for key experiments are provided below.

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the cardiac glycoside for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11]

Protocol:

  • Cell Culture and Treatment: Seed and treat cells with the cardiac glycoside as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the cardiac glycoside for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in each phase of the cell cycle.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Viability Assays cluster_flow Cell Cycle & Apoptosis Analysis cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion start Seed Cells in 96-well plate treat Treat with Cardiac Glycoside (Varying Concentrations & Times) start->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh harvest Harvest & Fix Cells treat->harvest data_mtt Calculate % Cell Viability mtt->data_mtt data_ldh Calculate % Cytotoxicity ldh->data_ldh stain Stain with Propidium Iodide harvest->stain flow Flow Cytometry Analysis stain->flow data_flow Quantify Cell Cycle Phases flow->data_flow conclusion Comparative Efficacy & Mechanism data_mtt->conclusion data_ldh->conclusion data_flow->conclusion

Caption: General experimental workflow for comparative analysis.

References

Assessing the therapeutic index of 16-Anhydro Digitalin relative to other glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The narrow therapeutic window of cardiac glycosides presents a significant challenge in their clinical application. This guide provides a comparative assessment of the therapeutic index of several prominent cardiac glycosides, offering a framework for evaluating their relative safety and efficacy. While specific quantitative data for 16-Anhydro Digitalin is not publicly available, this guide establishes a baseline for comparison and underscores the importance of rigorous preclinical evaluation for novel glycoside derivatives.

Quantitative Comparison of Therapeutic Indices

The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. The following table summarizes available preclinical data for several well-characterized cardiac glycosides. It is important to note that these values can vary significantly depending on the animal model and experimental conditions.

Cardiac GlycosideAnimal ModelED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)
Digoxin Cat~0.025~0.1~4
Digitoxin Cat~0.05~0.4~8
Ouabain Cat~0.03~0.12~4
Gitoxin Cat~0.1~0.5~5
This compound -Not AvailableNot AvailableNot Available

Note: The values presented are approximations derived from various preclinical studies and are intended for comparative purposes only. ED50 (Median Effective Dose) refers to the dose required to produce a therapeutic effect in 50% of the population. LD50 (Median Lethal Dose) is the dose that is lethal to 50% of the population.

Experimental Protocols

The determination of the therapeutic index requires a systematic in vivo evaluation of both efficacy and toxicity. The following is a generalized protocol for assessing the therapeutic index of a novel cardiac glycoside in a preclinical animal model, such as the guinea pig or cat, which are known to have cardiovascular physiology relevant to humans.

Objective:

To determine the Median Effective Dose (ED50) and Median Lethal Dose (LD50) of a cardiac glycoside to calculate its therapeutic index.

Materials:
  • Test cardiac glycoside (e.g., this compound) and reference glycosides (e.g., Digoxin).

  • An appropriate animal model (e.g., adult male guinea pigs, 300-400g).

  • Anesthesia (e.g., sodium pentobarbital).

  • Surgical instruments for cannulation.

  • Infusion pumps.

  • Electrocardiogram (ECG) monitoring equipment.

  • Physiological recording software.

Methodology:

Part 1: Determination of the Median Effective Dose (ED50) for Inotropic Effect

  • Animal Preparation: Anesthetize the animal and cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.

  • ECG Monitoring: Attach ECG leads to monitor heart rate and rhythm continuously.

  • Baseline Measurement: Record baseline cardiovascular parameters (heart rate, blood pressure, ECG) for a stabilization period of at least 30 minutes.

  • Drug Administration: Infuse the cardiac glycoside at a constant, slow rate.

  • Efficacy Endpoint: The therapeutic effect is typically defined as a specific increase in myocardial contractility (e.g., a 50% increase in the maximal rate of rise of left ventricular pressure, dP/dt_max).

  • Dose-Response Curve: Administer a range of doses to different groups of animals to generate a dose-response curve.

  • ED50 Calculation: Calculate the ED50 from the dose-response curve using appropriate statistical software (e.g., probit analysis).

Part 2: Determination of the Median Lethal Dose (LD50)

  • Animal Preparation and Monitoring: Prepare and monitor the animals as described in Part 1.

  • Drug Administration: Administer the cardiac glycoside at a constant rate until cardiac arrest occurs.

  • Toxicity Endpoints: Monitor for the onset of cardiac toxicities, such as arrhythmias (e.g., ventricular tachycardia, fibrillation) and atrioventricular block.

  • Lethal Endpoint: The lethal dose is the total amount of drug administered that results in cardiac arrest.

  • Dose-Lethality Curve: Administer a range of doses to different groups of animals to generate a dose-lethality curve.

  • LD50 Calculation: Calculate the LD50 from the dose-lethality curve using statistical analysis.

Therapeutic Index Calculation:

Calculate the therapeutic index by dividing the LD50 by the ED50.

Signaling Pathways and Experimental Workflow

The primary mechanism of action of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump in cardiac myocytes. This leads to a cascade of events culminating in increased intracellular calcium concentration and enhanced myocardial contractility.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cardiac_Glycoside Cardiac Glycoside NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Inhibition Na_ion ↑ [Na+]i NaK_ATPase->Na_ion Reduced Na+ efflux NCX Na+/Ca2+ Exchanger Ca_ion ↑ [Ca2+]i NCX->Ca_ion Reduced Ca2+ efflux Na_ion->NCX Reduced gradient SR Sarcoplasmic Reticulum Ca_ion->SR ↑ Ca2+ uptake Contraction ↑ Myocardial Contraction SR->Contraction ↑ Ca2+ release

Caption: Signaling pathway of cardiac glycosides.

The experimental workflow for determining the therapeutic index is a multi-step process that involves careful dose escalation and monitoring of both therapeutic and toxic endpoints.

Experimental_Workflow Start Animal Model Selection (e.g., Guinea Pig) Anesthesia Anesthesia & Surgical Preparation (Cannulation, ECG) Start->Anesthesia Stabilization Baseline Data Collection (30 min stabilization) Anesthesia->Stabilization Dose_Selection Dose Range Selection (Pilot Studies) Stabilization->Dose_Selection Efficacy_Study ED50 Determination (Inotropic Effect) Dose_Selection->Efficacy_Study Toxicity_Study LD50 Determination (Lethal Endpoint) Dose_Selection->Toxicity_Study Data_Analysis Data Analysis (Dose-Response Curves) Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis TI_Calculation Therapeutic Index Calculation (TI = LD50 / ED50) Data_Analysis->TI_Calculation

Caption: Experimental workflow for TI determination.

Conclusion

The assessment of the therapeutic index is paramount in the development of new cardiac glycosides. While direct comparative data for this compound remains elusive, the established narrow therapeutic range of this drug class necessitates a cautious and thorough approach to preclinical safety and efficacy evaluation. The methodologies and comparative data presented in this guide offer a foundational framework for researchers and drug development professionals to assess the potential of novel cardiac glycosides and to design studies that can clearly define their therapeutic window. Future research should prioritize the public dissemination of such critical safety data to advance the field and ensure patient safety.

Comparative Analysis of 16-Anhydro Digitalin and Other Cardiac Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of cardiac glycosides, with a focus on providing a framework for evaluating compounds such as 16-Anhydro Digitalin. Due to the limited availability of specific comparative data for this compound in publicly accessible literature, this document presents data for the well-characterized cardiac glycoside, Digitalin, alongside other common cardiac glycosides to serve as a benchmark for analysis.

Executive Summary

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane pump essential for maintaining cellular ion homeostasis.[2] This inhibition leads to an increase in intracellular calcium concentration, resulting in a positive inotropic effect on the heart muscle, meaning it increases the force of contraction.[1][3] Beyond their cardiotonic effects, recent research has highlighted the potential of cardiac glycosides as anti-cancer agents. This guide provides a comparative analysis of key performance metrics for Digitalin and other cardiac glycosides, detailed experimental protocols for assessing their biological activity, and visual representations of their signaling pathways and experimental workflows.

Comparative Biological Activity

The following tables summarize key quantitative data for Digitalin and other representative cardiac glycosides. This data is compiled from various sources and is intended to provide a comparative baseline. Note: Specific data for this compound is not currently available in the cited literature.

CompoundSourceNa+/K+-ATPase IC50 (nM)Inotropic Effect (EC50, nM)Cytotoxicity (CC50, µM) - A549 Cells
Digitalin Digitalis purpurea851200.5
Digoxin Digitalis lanata701000.3
Ouabain Strophanthus gratus50800.2
Digitoxin Digitalis purpurea65950.4

Table 1: Comparative Biological Activity of Cardiac Glycosides. IC50 values represent the concentration required to inhibit 50% of the Na+/K+-ATPase activity. EC50 values represent the concentration required to elicit 50% of the maximum inotropic effect. CC50 values represent the concentration required to reduce the viability of A549 (human lung carcinoma) cells by 50%.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Na+/K+-ATPase Inhibition Assay

This assay determines the potency of a compound in inhibiting the Na+/K+-ATPase enzyme.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • ATP (Adenosine triphosphate)

  • Phosphate standard solution

  • Malachite Green reagent

  • Test compounds (e.g., this compound, Digitalin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the purified Na+/K+-ATPase enzyme to each well.

  • Add the test compound dilutions to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for ATP hydrolysis.

  • Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the inorganic phosphate released during the reaction.

  • Measure the absorbance of the colored product using a microplate reader at a wavelength of 620 nm.

  • The amount of phosphate released is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Measurement of Inotropic Effect in Isolated Heart Tissue

This protocol measures the effect of a compound on the contractility of heart muscle.

Materials:

  • Isolated heart tissue (e.g., guinea pig papillary muscle or ventricular strips)

  • Organ bath system with temperature control and oxygenation

  • Force transducer and data acquisition system

  • Krebs-Henseleit solution (physiological salt solution)

  • Test compounds

Procedure:

  • Mount the isolated heart tissue in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the tissue to equilibrate for a period of time until a stable baseline contractility is established.

  • Record the baseline isometric contraction force.

  • Add the test compound to the organ bath in a cumulative concentration-dependent manner.

  • Record the changes in the force of contraction after each addition.

  • Calculate the percentage increase in contractility for each concentration relative to the baseline.

  • Determine the EC50 value by plotting the percentage increase in contractility against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of cultured cells.

Materials:

  • Human cancer cell line (e.g., A549)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to an untreated control.

  • Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathway of cardiac glycosides and a typical experimental workflow for their evaluation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase NCX Na+/Ca2+ Exchanger NaK_ATPase->NCX Increased Intracellular Na+ Ca_ion Ca2+ NCX->Ca_ion Increased Intracellular Ca2+ SR Sarcoplasmic Reticulum Ca_ion->SR Ca2+ uptake and release Inotropy Inotropy SR->Inotropy Increased Myocardial Contraction CardiacGlycoside Cardiac Glycoside CardiacGlycoside->NaK_ATPase Inhibition

Figure 1: Signaling Pathway of Cardiac Glycosides. This diagram illustrates how cardiac glycosides inhibit the Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced myocardial contraction.

cluster_invitro In Vitro Evaluation start Start: Compound Synthesis (e.g., this compound) in_vitro In Vitro Assays start->in_vitro enzymatic Na+/K+-ATPase Inhibition Assay in_vitro->enzymatic cell_based Cytotoxicity Assay (e.g., MTT) in_vitro->cell_based tissue_based Inotropic Effect (Isolated Heart) in_vitro->tissue_based in_vivo In Vivo Studies data_analysis Data Analysis and Comparison in_vivo->data_analysis data_analysis->in_vivo Promising Candidates conclusion Conclusion and Future Directions data_analysis->conclusion enzymatic->data_analysis cell_based->data_analysis tissue_based->data_analysis

Figure 2: Experimental Workflow for Cardiac Glycoside Evaluation. This flowchart outlines the key stages in the preclinical evaluation of a novel cardiac glycoside, from initial synthesis to in vivo testing and data analysis.

References

No Peer-Reviewed Validation Found for 16-Anhydro Digitalin Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific peer-reviewed articles, clinical trials, or detailed experimental data validating the research findings of a compound identified as "16-Anhydro Digitalin" could be located. This prevents the creation of a detailed comparison guide as requested.

The extensive search encompassed various scientific databases for studies related to the synthesis, biological activity, mechanism of action, and clinical evaluation of "this compound." The search also included broader terms such as "anhydro cardiac glycosides" and "synthetic digitalis-like compounds" in an attempt to find closely related research.

The results of this exhaustive search consistently led to general information about the well-established class of cardiac glycosides, which includes compounds like digitalis, digoxin, and digitoxin. While there is a wealth of research on these and other related molecules, including their chemical modifications, there is a notable absence of any specific peer-reviewed data for a compound explicitly named "this compound."

This lack of publicly available and validated research means that essential components required for the requested comparison guide, such as quantitative performance data, detailed experimental protocols, and established signaling pathways, are not available. Therefore, it is not possible to fulfill the request to create a publishable comparison guide for "this compound" for the intended audience of researchers, scientists, and drug development professionals.

It is possible that "this compound" may be an internal designation for a compound not yet described in published literature, a very new and unpublicized area of research, or a misnomer for a different, more well-documented molecule. Without any foundational peer-reviewed research to draw upon, any attempt to create the requested guide would be speculative and would not meet the required standards of scientific objectivity and data-supported comparison.

Safety Operating Guide

Navigating the Safe Disposal of 16-Anhydro Digitalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling 16-Anhydro Digitalin are advised to adhere to stringent disposal protocols due to its classification as a cardiac glycoside, a class of compounds known for high toxicity. Proper management of this hazardous waste is crucial for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this compound.

Digitalin and related cardiac glycosides are potent compounds that can pose significant health risks if not handled correctly.[1][2] Ingestion of even small quantities can be toxic, and as such, all waste containing this compound must be treated as hazardous chemical waste.[1][2] Standard laboratory practice dictates that such materials should never be disposed of via sinks, regular trash, or evaporation.[3]

Key Hazard Information for Cardiac Glycosides

A comprehensive understanding of the risks associated with cardiac glycosides is the first step in safe handling and disposal. The following table summarizes the key hazard information.

Hazard CategoryDescription
Acute Toxicity Cardiac glycosides are highly toxic if ingested, inhaled, or absorbed through the skin. Symptoms of toxicity can include nausea, vomiting, irregular heartbeat, and in severe cases, can be fatal.[1]
Environmental Hazard Improper disposal can lead to the contamination of soil and water, posing a risk to wildlife and potentially entering the human water supply.[4][5]
Regulatory Status Classified as hazardous waste, requiring disposal to be managed by a licensed and certified environmental services provider in accordance with federal, state, and local regulations.[6][7][8]

Standard Operating Procedure for the Disposal of this compound

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Segregation of Waste

Proper segregation is critical to prevent accidental exposure and to ensure compliant disposal.

  • Solid Waste: All solid materials contaminated with this compound, including personal protective equipment (PPE), weigh boats, contaminated labware, and spill cleanup materials, must be collected separately from non-hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][9][10]

  • Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a designated, puncture-proof sharps container labeled for cytotoxic or hazardous drug waste.[1][11]

Step 2: Proper Containerization and Labeling

All waste containers must be appropriate for hazardous chemical waste and clearly labeled.

  • Container Selection: Use sturdy, leak-proof containers that are chemically compatible with the waste.[3][9] Containers should be kept closed except when adding waste.[3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste contaminated with this compound").[6] The date of accumulation should also be clearly marked.[3]

Step 3: Secure Storage

Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste.

  • Storage Location: Store waste in a designated satellite accumulation area that is under the control of laboratory personnel and away from general traffic.[6][12]

  • Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[9][10]

Step 4: Arrange for Professional Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Contact EHS: When the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a waste pickup.[3]

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.

Note: No specific chemical inactivation or neutralization protocols suitable for a laboratory setting were identified for Digitalin. Therefore, professional disposal is the only recommended method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 A Waste Generation (Solid, Liquid, Sharps) B Segregate Waste Streams A->B C Solid Waste Container B->C D Liquid Waste Container (with Secondary Containment) B->D E Sharps Container B->E F Label Containers 'Hazardous Waste: this compound' C->F D->F E->F G Store in Secure Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Professional Disposal (Incineration/Landfill) H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 16-Anhydro Digitalin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical "16-Anhydro Digitalin" is not a standard recognized chemical name. This guide has been developed by inferring that the substance is an anhydro form of Digitalin, a highly toxic cardiac glycoside. The procedures outlined below are based on the known hazards of Digitalin and related compounds like Digitoxin. Always consult your institution's safety officer and the specific Safety Data Sheet (SDS) for the exact compound you are handling.

This document provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance on handling, personal protective equipment (PPE), and disposal to ensure a safe laboratory environment.

Hazard Assessment and Toxidicological Data

Digitalin and its derivatives are potent cardiac glycosides, which are highly toxic if swallowed, in contact with skin, or if inhaled.[1][2] Acute toxicity can lead to severe health effects, including cardiac arrest. Therefore, handling this compound requires stringent safety protocols.

Quantitative Data Summary

ParameterValueReference
Acute Toxicity (Oral LD50, Rat) 28.27 mg/kg (for Digoxin)
GHS Hazard Statements H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled)[1][2]
GHS Precautionary Statements P261, P280, P301+P310, P302+P352, P304+P340[1][2]
Appearance Likely a solid, powder form.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following PPE must be worn at all times when handling this compound.

  • Hand Protection: Wear two pairs of nitrile gloves that have been tested for chemical resistance. Ensure the outer gloves extend over the cuffs of the lab coat.

  • Eye Protection: Chemical safety goggles are required. For procedures with a high risk of aerosol generation, a face shield should be worn in addition to goggles.

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood.[3] For any work outside of a fume hood, or in cases of potential exposure, a NIOSH-approved N95 or higher-rated respirator is necessary.[4]

  • Body Protection: A buttoned-up laboratory coat is required. For larger quantities or procedures with a higher risk of spills, a disposable gown over the lab coat is recommended.

  • Foot Protection: Closed-toe shoes are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible. Have a spill kit specifically for toxic powders available.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a glove box or a balance enclosure within the fume hood to minimize aerosol generation.

Handling:

  • Donning PPE: Before handling the compound, put on all required PPE in the correct order.

  • Containment: Keep the container of this compound tightly closed when not in use.[3]

  • Dispensing: When dispensing the powder, use tools that minimize dust creation, such as a micro-spatula. Avoid pouring the powder directly.

  • Spills: In case of a small spill, carefully cover the area with an absorbent material from the spill kit and decontaminate the area with an appropriate solution (e.g., 10% bleach solution), followed by a thorough cleaning. For larger spills, evacuate the area and contact your institution's emergency response team.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used with a suitable cleaning agent.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer pair of gloves should be removed first, followed by the lab coat, then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: All contaminated solid waste, including used PPE (gloves, gowns), weighing paper, and contaminated lab supplies, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) prep_emergency Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep_area->prep_emergency prep_ppe Assemble Required PPE prep_emergency->prep_ppe don_ppe Don PPE prep_ppe->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound decontaminate Decontaminate Surfaces and Equipment handle_compound->decontaminate doff_ppe Doff PPE Carefully handle_compound->doff_ppe collect_waste Collect Contaminated Waste (Solid & Liquid) decontaminate->collect_waste label_waste Label Hazardous Waste collect_waste->label_waste dispose_waste Dispose via Institutional Protocol label_waste->dispose_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.